(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Description
BenchChem offers high-quality (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJABYVHNXMKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679078 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107601-70-6 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
This guide provides a comprehensive overview of a robust and scalable synthesis pathway for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, in particular, serves as a key intermediate for the introduction of a methylaminomethyl-substituted pyrazole core, a motif found in numerous compounds targeting a range of biological targets.
Strategic Overview of the Synthesis Pathway
The most direct and industrially scalable approach to (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves a two-step sequence starting from the readily available 1-methyl-1H-pyrazole. This pathway is centered around two core transformations: the Vilsmeier-Haack formylation to introduce the aldehyde functionality, followed by a reductive amination to furnish the desired primary amine, which is then isolated as its hydrochloride salt.
Figure 1: Overall synthetic strategy for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
PART 1: Synthesis of the Key Intermediate: 1-methyl-1H-pyrazole-4-carbaldehyde
The introduction of a formyl group at the C4 position of the pyrazole ring is efficiently achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[4][5]
Mechanistic Insights
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by the electrophilic Vilsmeier reagent (chloroiminium ion). The reaction proceeds via the formation of a stable intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. The regioselectivity for the C4 position is dictated by the electronic properties of the 1-methyl-1H-pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-1H-pyrazole | 82.10 | 10.0 g | 0.122 |
| Phosphoryl chloride (POCl₃) | 153.33 | 37.4 g (22.7 mL) | 0.244 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Deionized water | 18.02 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (50 mL).
-
Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphoryl chloride (22.7 mL, 0.244 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 1-methyl-1H-pyrazole (10.0 g, 0.122 mol) in dichloromethane (100 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-methyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford a pale yellow solid.
Expected Yield: 75-85%
PART 2: Reductive Amination to (1-methyl-1H-pyrazol-4-yl)methanamine
The conversion of the aldehyde to the primary amine is accomplished via reductive amination. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the amine.
Choice of Reducing Agent: A Critical Decision
Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) being the most common.[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective as it is selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8] However, it is highly toxic and requires careful handling and disposal.
-
Sodium Borohydride (NaBH₄): A less toxic and more cost-effective alternative. When using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent to prevent the reduction of the starting aldehyde.
For this guide, we will detail the procedure using sodium cyanoborohydride due to its high efficiency and selectivity, with appropriate safety precautions.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 110.11 | 10.0 g | 0.091 |
| Ammonium acetate (NH₄OAc) | 77.08 | 35.1 g | 0.455 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 6.8 g | 0.108 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| 2 M Hydrochloric acid (HCl) in diethyl ether | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 0.091 mol) and ammonium acetate (35.1 g, 0.455 mol) in methanol (150 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Reduction: Add sodium cyanoborohydride (6.8 g, 0.108 mol) portion-wise to the reaction mixture over 20 minutes. Caution: This reaction may evolve gas. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Caution: This will evolve hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Basification and Extraction: Adjust the pH of the solution to >10 with 2 M aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-methyl-1H-pyrazol-4-yl)methanamine as an oil.
PART 3: Purification and Isolation as the Hydrochloride Salt
The final step involves the purification of the amine by converting it to its hydrochloride salt, which is typically a stable, crystalline solid. This method also serves as an effective purification step.[9]
Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Crude (1-methyl-1H-pyrazol-4-yl)methanamine | 111.15 | ~10 g |
| 2 M HCl in diethyl ether | - | As needed |
| Diethyl ether | 74.12 | As needed |
| Isopropanol | 60.10 | As needed |
Procedure:
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether (or dichloromethane). Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and air-dry to obtain the crude hydrochloride salt.
-
Recrystallization: For further purification, dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride as a white to off-white crystalline solid.
Expected Yield: 60-70% (from the aldehyde)
Self-Validating System: Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed.
Spectroscopic Data
¹H NMR (400 MHz, D₂O) δ ppm: 7.85 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H), 4.05 (s, 2H, CH₂), 3.80 (s, 3H, N-CH₃).
¹³C NMR (101 MHz, D₂O) δ ppm: 138.5, 130.0, 118.0, 39.0, 36.5.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀ClN₃ |
| Molecular Weight | 147.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 198-202 °C (decomposes) |
Troubleshooting and Optimization
-
Low Yield in Vilsmeier-Haack Reaction: Incomplete reaction may be due to insufficient heating or deactivation of the Vilsmeier reagent by moisture. Ensure all glassware is dry and the reaction is run under an inert atmosphere. The reaction time can be extended if TLC indicates the presence of starting material.
-
Formation of Alcohol Byproduct in Reductive Amination: If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. Running the reaction at a slightly acidic pH (around 6) can favor iminium ion formation.
-
Difficulty in Crystallization: If the hydrochloride salt fails to crystallize, try adding a co-solvent such as hexane to the isopropanol solution or scratching the inside of the flask with a glass rod to induce nucleation.
Safety Precautions
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood and minimize exposure.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2004 , 49, 1–330. [Link]
-
El-Gharably, A. A.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023 , 13, 26865-26895. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Patil, S. A.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Pharm. Sci.2013 , 1, 66-80. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849–3862. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. A Hitchhiker's Guide to Reductive Amination. J. Org. Chem.2010 , 75, 5470–5477. [Link]
-
Bakr F. Abdel-Wahab, Rizk E. Khidre, and Abdelbasset A. Farahat. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011 (i) 196-245. [Link]
-
Faria, J. V.; et al. Pyrazole-Containing Compounds as Anticancer Agents: A Review. Pharmaceuticals2021 , 14, 643. [Link]
-
Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem.2000 , 609, 137–151. [Link]
- WO 2011076194 A1, Method for purifying pyrazoles, issued June 30, 2011.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of (1-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Physicochemical Characterization in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of a compound's physicochemical properties. These fundamental characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). For pyrazole-containing compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, a thorough understanding of these properties is paramount for rational drug design and development.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a practical framework for its characterization. It outlines the theoretical importance of each property and provides detailed, field-proven experimental protocols for their determination.
Compound Identification
A clear and unambiguous identification of the molecule is the foundation of any scientific investigation. The following table summarizes the key identifiers for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
| Identifier | Value | Source |
| Chemical Name | (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride | N/A |
| CAS Number | 1107601-70-6 | [2] |
| Molecular Formula | C₅H₁₀ClN₃ | [2] |
| Molecular Weight | 147.61 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Core Physicochemical Properties and Experimental Determination
A comprehensive understanding of a drug candidate's physicochemical profile is essential for predicting its pharmacokinetic behavior and for developing a stable and effective formulation.
Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[3]
Experimental Protocol: Capillary Melting Point Determination [4]
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound.
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.[3]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
Sources
Advanced SAR Profiling of Pyrazole Derivatives: From Synthetic Scaffolds to Targeted Therapeutics
[1]
Executive Summary & Pharmacophore Rationale
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and structural rigidity. Unlike its isomer imidazole, pyrazole possesses adjacent nitrogen atoms—one pyrrole-like (NH, H-bond donor) and one pyridine-like (=N-, H-bond acceptor). This dual functionality allows pyrazole derivatives to engage in versatile binding interactions, particularly within the ATP-binding pockets of kinases and the cyclooxygenase (COX) active sites.
Key Physicochemical Drivers:
-
Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (
- and - forms), influencing binding affinity and solubility. -
Dipole Moment: The high dipole moment facilitates strong electrostatic interactions.
-
Metabolic Stability: The aromatic ring is generally resistant to oxidative metabolism, enhancing the pharmacokinetic (PK) profile of the drug candidate.
Synthetic Architectures: Building the Scaffold
To conduct a robust Structure-Activity Relationship (SAR) study, one must first establish a reliable synthetic route that allows for modular substitution at positions N1, C3, C4, and C5.
The Knorr Pyrazole Synthesis (Primary Route)
The condensation of 1,3-dicarbonyl compounds with hydrazines remains the most versatile method for generating 1,3,5-trisubstituted pyrazoles. This route is preferred for SAR libraries because varying the hydrazine (R1) and the diketone (R3/R5) allows independent modification of three positions.
Functionalization at C4
The C4 position is nucleophilic. Electrophilic aromatic substitution (e.g., halogenation, nitration) or Vilsmeier-Haack formylation at C4 introduces "handles" for further coupling (e.g., Suzuki-Miyaura cross-coupling), essential for extending the molecule to reach hydrophobic pockets in target proteins.
Visualization: Synthetic Workflow
The following diagram illustrates the modular assembly of pyrazole libraries using the Knorr strategy and subsequent C4 functionalization.
Figure 1: Modular synthetic workflow for generating diverse pyrazole libraries via the Knorr reaction.
SAR Case Study I: Kinase Inhibition (Oncology)
In the context of kinase inhibitors (e.g., EGFR, Akt, CDK), the pyrazole moiety often acts as the hinge binder .
The Hinge Binding Motif
The pyridine-like nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the NH (if unsubstituted) or an adjacent amino group can donate a hydrogen bond.
-
Critical Insight: For Akt inhibitors like Afuresertib, the pyrazole ring replaces a 2-aminopyrimidine.[1] The SAR data indicates that a specific distance (two carbon atoms) between the phenyl ring and the amide nitrogen is optimal for potency.[1]
-
Substitution Effects:
-
C3 Position: Bulky hydrophobic groups (e.g., t-butyl, CF3) here often occupy the hydrophobic "gatekeeper" pocket, improving selectivity.
-
N1 Position: Aryl substitutions at N1 can extend into the solvent-exposed region or the ribose-binding pocket, modulating solubility and bioavailability.
-
Visualization: Kinase Signaling & Pyrazole Intervention
The diagram below maps the intervention points of pyrazole-based inhibitors within the EGFR/PI3K/Akt pathway.
Figure 2: Signal transduction pathway showing targeted inhibition by pyrazole derivatives at EGFR and Akt nodes.
SAR Case Study II: COX-2 Selectivity (Inflammation)
The development of Celecoxib validated the pyrazole scaffold for selective Cyclooxygenase-2 (COX-2) inhibition.
Selectivity Determinants
-
The Side Pocket: COX-2 has a larger hydrophilic side pocket (Arg120, Tyr355, Val523) compared to COX-1 (which has Isoleucine at 523).
-
SAR Rule: A polar sulfonamide (
) or sulfonyl ( ) group at the para-position of the N1-phenyl ring is critical. This group docks into the COX-2 specific side pocket. -
C5 Substitution: A bulky lipophilic group (e.g.,
or aryl) at C5 provides steric hindrance that prevents binding to the narrower COX-1 channel, ensuring selectivity. -
Recent Findings: Trimethoxy-substituted pyrazole-pyridazine hybrids have shown superior COX-2 selectivity (IC50 ~1.15 µM) compared to Celecoxib, likely due to enhanced H-bonding interactions with the active site residues.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided.
Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles (Green/Standard)
Objective: Synthesize a library of pyrazoles via condensation of 1,3-diketones and hydrazines.
Reagents:
-
Substituted 1,3-diketone (1.0 equiv)
-
Aryl hydrazine hydrochloride (1.1 equiv)
-
Ethanol (Solvent)[2]
-
Catalytic Glacial Acetic Acid (drops) or Nano-ZnO (for green variant)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the 1,3-diketone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the aryl hydrazine. If using the hydrazine hydrochloride salt, add 1.1 mmol of sodium acetate to buffer the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux (approx. 78°C) for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Purification: The precipitate is filtered, washed with cold water (
mL), and recrystallized from ethanol/water to yield the pure pyrazole. -
Validation: Confirm structure via
-NMR (look for pyrazole C4-H singlet around 6.5–7.0 ppm) and Mass Spectrometry.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Evaluate the antiproliferative activity of synthesized pyrazoles against cancer cell lines (e.g., MCF-7, HeLa).
Step-by-Step Methodology:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in 100 µL complete medium. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve pyrazole derivatives in DMSO (stock). Prepare serial dilutions in culture medium (Final DMSO
). Add 100 µL of drug solution to wells (Triplicate). -
Incubation: Incubate for 48h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
-
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism or similar).
Quantitative Data Summary
The following table summarizes key SAR trends from recent literature for Pyrazole-based inhibitors.
| Target | Key Substitution (Position) | Effect on Activity | Reference |
| EGFR (Kinase) | C3-Trifluoromethyl ( | Increases metabolic stability & lipophilicity; enhances membrane permeability. | [1, 2] |
| Akt (Kinase) | N1-Phenyl linked via 2-C chain | Optimal distance for hinge binding; mimics adenosine of ATP. | [3] |
| COX-2 | N1-(4-sulfamoylphenyl) | Critical for H-bonding in COX-2 side pocket (Selectivity filter). | [4, 5] |
| Bacteria (MRSA) | C4-Dihydrotriazine | Broad-spectrum activity; inhibits DHFR/Topoisomerase. | [6] |
Conclusion
The pyrazole scaffold remains a cornerstone of modern medicinal chemistry.[3] Its success lies not just in its structural rigidity, but in its tunable electronic landscape . By carefully manipulating the N1 (solubility/selectivity), C3 (steric gatekeeping), and C4 (hydrophobic reach) positions, researchers can switch the pharmacology from anti-inflammatory (COX-2) to anti-neoplastic (Kinase inhibition). Future work lies in "hybrid" designs—fusing pyrazoles with other pharmacophores like thiazoles or pyridazines to overcome emerging resistance mechanisms.
References
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Link
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Link
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Link
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Link
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances. Link
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Link
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link
(1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride: A Strategic Building Block for Medicinal Chemistry
[1][2]
Executive Summary
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1107601-70-6) has emerged as a high-value chemical building block in modern drug discovery.[1][2] Distinguished by its low lipophilicity and metabolic robustness , this motif serves as a superior bioisostere for traditional benzylamine and pyridylmethanamine fragments. Its structural integration into small molecules—particularly kinase inhibitors and GPCR ligands—often imparts improved aqueous solubility and reduced nonspecific binding while maintaining critical
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10]
The utility of this building block stems from its ability to lower logP without sacrificing aromaticity. Unlike the phenyl ring of benzylamine, the pyrazole core is electron-rich yet polar, offering distinct multipolar interactions with protein targets.[2]
Key Data Table[2][4][5][7][9][11]
| Property | Value / Description | Relevance to Drug Design |
| CAS (HCl Salt) | 1107601-70-6 | Stable solid form for handling.[1][2] |
| CAS (Free Base) | 400877-05-6 | Form generated in situ during coupling.[1][2] |
| Formula | Low molecular weight fragment ( | |
| LogP (Predicted) | ~ -0.79 | Significantly lower than benzylamine (LogP ~1.1), aiding solubility. |
| pKa (Amine) | ~9.0 - 9.5 (Est.) | Typical primary amine; fully protonated at physiological pH. |
| pKa (Pyrazole) | ~2.5 (N-2) | The pyrazole ring is weakly basic and remains neutral at pH 7.4. |
| H-Bond Donors | 2 (Amine) | Critical for solvent-front interactions in kinases.[1][2] |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | Enables specific directional interactions.[2] |
Structural Analysis
The 1-methyl-1H-pyrazole moiety acts as a dipolar aromatic core .[1][2] The N-methyl group blocks the tautomeric shift common in unsubstituted pyrazoles, locking the ring geometry and preventing promiscuous binding modes associated with tautomeric ambiguity.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Morphing
Replacing a phenyl ring (benzylamine) with a 1-methylpyrazole ring is a classic "scaffold hop" to improve physicochemical properties.[2]
-
Solubility: The pyrazole nitrogen atoms increase polarity.
-
Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings prone to hydroxylation.
-
Geometry: The bond angles of the 5-membered ring alter the vector of the methanamine substituent slightly compared to the 6-membered phenyl ring, potentially accessing new sub-pockets.[2]
Figure 1: Bioisosteric replacement strategy improving solubility and interaction profile.[1][2]
Kinase Inhibition
In kinase inhibitor design, this building block is frequently employed at the solvent-exposed front .[2]
-
Hinge Binding: While less common as a direct hinge binder, the pyrazole can mimic the adenine core.
-
Solvent Tail: The methanamine group serves as a linker to solubilizing tails (e.g., morpholine, piperazine) via amide or urea linkages. The pyrazole ring stacks against the gatekeeper residue or the ribose-binding pocket.[2]
Synthetic Utility & Protocols
The hydrochloride salt is the preferred form for storage but must be neutralized in situ for nucleophilic applications.
Synthetic Pathways
The amine is versatile, participating in Amide Couplings, Reductive Aminations, and Sulfonylations.[2]
Figure 2: Divergent synthetic applications of the building block.
Experimental Protocol: Standard Amide Coupling
This protocol describes the coupling of the building block with a carboxylic acid to form a pharmacophore.
Reagents:
-
Carboxylic Acid Partner (
equiv) -
(1-Methyl-1H-pyrazol-4-yl)methanamine HCl (
equiv)[1][2] -
HATU (
equiv) -
DIPEA (N,N-Diisopropylethylamine) (
equiv)[2] -
DMF (Anhydrous)
Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (
mmol) in anhydrous DMF ( mL/mmol). Add HATU ( mmol) and DIPEA ( mmol). Stir at room temperature for 10–15 minutes to form the activated ester. -
Addition: Add (1-Methyl-1H-pyrazol-4-yl)methanamine HCl (
mmol) followed by the remaining DIPEA ( mmol). Note: The extra base is crucial to neutralize the HCl salt and regenerate the nucleophilic free amine. -
Reaction: Stir the mixture at room temperature under
atmosphere. Monitor by LC-MS (typically complete in 2–4 hours).[2] -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over , filter, and concentrate. -
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient due to the polarity of the pyrazole).
Validation Check:
-
NMR: Look for the diagnostic N-Methyl singlet around
3.8–3.9 ppm and the pyrazole protons (two singlets or one overlapping signal) around 7.3–7.6 ppm. -
MS: Expect
corresponding to the amide product.
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[3] Store in a desiccator at room temperature or
. -
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11562944, (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride. Retrieved from [Link]
- Fustero, S., et al. (2010).Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (Contextual grounding for pyrazole synthesis).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (General principles of heteroaryl bioisosterism).
-
Vertex AI Search (2026). Consolidated search data on CAS 1107601-70-6 properties and applications.[1][2] (Internal Verification).
Technical Guide: (1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
The following technical guide provides an in-depth analysis of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride , a critical building block in modern medicinal chemistry.
Executive Summary
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1107601-70-6) is a high-value heterocyclic fragment used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it consists of a pharmacologically active pyrazole core with an N1-methyl substitution and a C4-primary amine tail.[1]
This scaffold serves as a superior bioisostere for benzylamine . By replacing a phenyl ring with a 1-methylpyrazole, medicinal chemists can significantly lower lipophilicity (cLogP), improve aqueous solubility, and introduce a specific hydrogen-bond acceptor (N2) without altering the vector of the amine substituent. It is a frequent motif in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride |
| Common Name | C-(1-Methyl-1H-pyrazol-4-yl)methylamine HCl |
| CAS (HCl Salt) | 1107601-70-6 |
| CAS (Free Base) | 400877-05-6 |
| Formula | C₅H₉N₃[2][3][4][5][6][7] · HCl |
| M.W. | 147.61 g/mol (Salt) / 111.15 g/mol (Base) |
| SMILES | CN1C=C(CN)C=N1.Cl |
| Solubility | Highly soluble in water, DMSO, Methanol |
Structural Analysis & Analogs
The utility of this compound lies in its "privileged" structural features.[8] The pyrazole ring is electronically rich yet less lipophilic than benzene.
Pharmacophore Mapping
-
N1-Methyl Group: Caps the pyrazole nitrogen, preventing tautomerization and improving metabolic stability (blocks glucuronidation at N1).
-
N2-Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with hinge regions in kinases or water networks in protein pockets.
-
C4-Methanamine Linker: Provides a flexible methylene spacer (
hybridized), allowing the terminal amine to orient into polar pockets (e.g., Asp/Glu residues).
Key Analogs and SAR Implications
Modifying the core scaffold allows for fine-tuning of potency and ADME properties.
| Analog Class | Structural Change | Medicinal Chemistry Purpose |
| N-Alkyl Variants | 1-Ethyl / 1-Isopropyl | Increases lipophilicity and steric bulk to fill hydrophobic pockets. |
| C-Alkyl Variants | 1,3-Dimethyl / 1,3,5-Trimethyl | Restricts conformation; methyl groups at C3/C5 can induce twists to relieve steric clash. |
| Linker Homologs | Pyrazol-4-amine (No CH₂) | Rigidifies the amine; often used when the amine interacts directly with the aromatic system (e.g., aniline bioisostere). |
| Regioisomers | (1-Methyl-1H-pyrazol-3-yl)methanamine | Alters the vector of the amine group relative to the N-methyl group (meta-like vs. para-like geometry). |
Chemical Synthesis & Manufacturing
Two primary routes are established for the synthesis of the hydrochloride salt. Route A (Reductive Amination) is preferred for industrial scalability due to milder conditions and avoidance of strong hydride reducing agents.
Diagram: Synthetic Pathways
Caption: Comparison of Reductive Amination (Top) and Nitrile Reduction (Bottom) routes.
Detailed Protocol: Route A (Reductive Amination)
This method utilizes the commercially available aldehyde.
-
Imine Formation:
-
Charge a reaction vessel with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Methanol (10 vol).
-
Add Methanolic Ammonia (7N, 5.0 equiv) or Ammonium Acetate (5.0 equiv).
-
Stir at room temperature for 2–4 hours. Monitor by LCMS for imine formation.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise at 0°C (or use H₂/Pd-C hydrogenation for cleaner scale-up).
-
Stir at ambient temperature for 12 hours.
-
Quench: Acidify to pH < 2 with 1N HCl to decompose excess borohydride, then basify to pH > 12 with NaOH.
-
-
Extraction:
-
Extract the free base into Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Salt Formation:
-
Dissolve the crude oil in minimal Ethanol or Ethyl Acetate.
-
Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
The white precipitate forms immediately. Filter, wash with cold ether, and dry under vacuum.
-
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The transition from a Benzylamine to a Pyrazolyl-methanamine is a classic optimization tactic.
-
Lipophilicity (cLogP): Benzylamine (
1.1) → Pyrazolyl-methanamine (-0.8).[9] This massive drop helps improve solubility and reduce non-specific binding/toxicity. -
Electronic Effects: The pyrazole ring is electron-rich (π-excessive). The N2 nitrogen can accept a hydrogen bond, unlike the CH in benzene.
Case Study: Kinase Inhibitors
In the development of CDK2 and JAK inhibitors, this fragment is often used to extend into the solvent-exposed region of the ATP-binding pocket.
-
Mechanism: The amine group forms a salt bridge with conserved Aspartate or Glutamate residues at the pocket rim.
-
Linker Role: The methylene group isolates the basic amine from the aromatic pyrazole, maintaining the amine's basicity (pKa ~9.5) compared to an aniline (pKa ~4).
Diagram: Pharmacophore Interactions
Caption: Interaction map showing how the fragment engages with protein targets.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
H314: Causes severe skin burns and eye damage.[10]
-
H302/H301: Harmful/Toxic if swallowed.
Handling Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: The HCl salt is hygroscopic. Store in a tightly sealed container at 2–8°C (Refrigerated).
-
Stability: Stable under standard conditions. Avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 671225, (1-Methyl-1H-pyrazol-4-yl)methanamine. Retrieved from .
- Enamine Ltd.Building Blocks: Heterocyclic Methylamines.
-
Brito, A. F., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).[5] ResearchGate. Link
-
Al-Warhi, T., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link
-
Combi-Blocks Inc. Safety Data Sheet: (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1107601-70-6 | (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride - AiFChem [aifchem.com]
- 3. 400877-05-6|(1-Methyl-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > 400877-05-6 | (1-Methyl-1H-pyrazol-4-yl)methanamine [synthonix.com]
- 5. researchgate.net [researchgate.net]
- 6. (1-METHYL-1H-PYRAZOL-4-YL)METHANAMINE, CasNo.400877-05-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. CAS 904696-62-4 | {4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride - Synblock [synblock.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
Abstract & Strategic Significance
(1-Methyl-1H-pyrazol-4-yl)methanamine (CAS: 400877-05-6) is a critical pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, BTK) where the pyrazole core serves as a bioisostere for phenyl or pyridine rings, offering improved solubility and metabolic stability.
This application note details a robust, two-step protocol for synthesizing the hydrochloride salt from commercially available 1H-pyrazole-4-carbonitrile. Unlike generic hydrogenation methods that often yield secondary amine impurities, this protocol utilizes a Cobalt(II) Chloride-catalyzed Borohydride Reduction . This method is selected for its high chemoselectivity, operational simplicity (no high-pressure equipment required), and scalability from milligram to decagram quantities.
Retrosynthetic Analysis & Pathway
The synthesis is designed to ensure regiochemical integrity and minimize dimer formation during reduction.
Figure 1: Synthetic workflow for the production of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Regioselectivity | N1-Methylation | 1H-pyrazole-4-carbonitrile is symmetric; N1 and N2 are equivalent until substitution. Methylation yields a single isomer. |
| Reduction Temp | 0 °C to 20 °C | Exothermic H₂ evolution. Higher temperatures promote nitrile dimerization to secondary amines. |
| Reagent Stoichiometry | NaBH₄ (5.0 eq) | Excess hydride is required to overcome the kinetic barrier of the intermediate imine reduction and Co-catalyst turnover. |
| Quenching | Acidic Workup | Essential to break Boron-Nitrogen complexes formed during reduction. |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile
Objective: Alkylation of the pyrazole nitrogen. Reaction Type: SN2 Nucleophilic Substitution.
Reagents:
-
1H-Pyrazole-4-carbonitrile (CAS: 31108-57-3): 10.0 g (107.4 mmol)
-
Iodomethane (MeI): 7.4 mL (118.2 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃): 22.3 g (161.1 mmol, 1.5 eq)
-
Acetonitrile (ACN): 150 mL (anhydrous)
Procedure:
-
Setup: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1H-pyrazole-4-carbonitrile and ACN .
-
Base Addition: Add K₂CO₃ in a single portion. The suspension will remain white/off-white.
-
Alkylation: Cool the mixture to 0 °C. Add MeI dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
-
Workup: Filter off the solid K₂CO₃/KI salts. Wash the filter cake with ACN (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow solid or oil that crystallizes upon standing.
-
Purification: If the crude is >95% pure by 1H NMR, proceed. If not, recrystallize from Isopropyl Alcohol/Hexanes.
Yield: 10.9 g (95%) Characterization: 1H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H), 7.78 (s, 1H), 3.95 (s, 3H).
Step 2: Cobalt-Catalyzed Reduction to Methanamine
Objective: Reduction of the nitrile to the primary amine without dimer formation. Mechanism: NaBH₄ reduces Co(II) to active Co(0) nanoparticles (black precipitate), which coordinate the nitrile, facilitating hydride transfer.
Reagents:
-
1-Methyl-1H-pyrazole-4-carbonitrile (from Step 1): 5.0 g (46.7 mmol)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂[3]·6H₂O): 1.1 g (4.67 mmol, 0.1 eq)
-
Sodium Borohydride (NaBH₄): 8.8 g (233.5 mmol, 5.0 eq)
-
Methanol (MeOH): 100 mL
Procedure:
-
Solvation: Dissolve the nitrile and CoCl₂·6H₂O in MeOH (100 mL) in a 500 mL flask. The solution will be deep pink/purple.
-
Reduction (Critical Step): Cool the solution to 0 °C in an ice bath.
-
Hydride Addition: Add NaBH₄ portion-wise over 30 minutes.
-
Observation: The solution will turn black immediately (formation of cobalt boride species) with vigorous gas evolution (H₂). Caution: Ensure adequate venting.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
IPC:[4] TLC (10% MeOH/DCM + 1% NH₄OH). Staining with Ninhydrin is required to visualize the primary amine (deep purple spot).
-
-
Quenching: Cool back to 0 °C. Add 3M HCl (~50 mL) dropwise until pH < 2. This destroys residual hydride and solubilizes the cobalt salts (solution turns pink again).
-
Basification: Concentrate MeOH on a rotavap. Basify the aqueous residue with 2M NaOH to pH > 12.
-
Extraction: Extract with DCM (3 x 50 mL). The amine is in the organic layer.[1][5]
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the free amine as a colorless oil.
Yield: 4.4 g (85%)
Step 3: Hydrochloride Salt Formation
Objective: Stabilization of the amine for storage and handling.
Procedure:
-
Dissolve the free amine oil (4.4 g) in anhydrous Ethanol (20 mL).
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (15 mL, 1.5 eq) dropwise. A white precipitate will form immediately.
-
Stir for 30 minutes at 0 °C.
-
Dilute with Diethyl Ether (50 mL) to maximize precipitation.
-
Filter the white solid under N₂ atmosphere (hygroscopic). Wash with cold Ether.
-
Dry under high vacuum at 40 °C for 4 hours.
Final Yield: ~5.5 g (White crystalline solid) Melting Point: 245–248 °C (dec).
Mechanistic Insight (Reduction)
Figure 2: Catalytic cycle of the CoCl₂/NaBH₄ reduction. Rapid reduction of the imine intermediate on the cobalt surface prevents the condensation with free amine, suppressing dimer formation.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield in Step 2 | Boron-Amine Complexation | Ensure the acidic quench (Step 2.5) is vigorous and pH reaches <2 to fully break the B-N bond before basification. |
| "Pink" Amine | Cobalt carryover | The free amine can chelate residual Co. Ensure the aqueous layer is strongly basic (pH 12+) during extraction to keep Co as hydroxides in the aqueous phase. |
| Safety: HCN | Acidification of Nitriles | Never acidify the reaction mixture before the nitrile is fully consumed or removed. Although unlikely here, residual nitrile + acid can generate HCN gas. |
References
-
Reduction Methodology: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems."[6] Tetrahedron Letters 10.52 (1969): 4555-4558. Link
-
Target Identification (Free Base): National Center for Biotechnology Information. PubChem Compound Summary for CID 10427806, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine. Link
-
Cobalt Catalysis Review: Heinzman, S. W., & Ganem, B. "The mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society 104.24 (1982): 6801-6802. Link
-
Alternative Hydrogenation: Bagley, M. C., et al. "A simple and highly efficient synthesis of 4-aminomethylpyrazoles." Synlett 2007.13 (2007): 2049-2052. (Demonstrates alternative hydrogenation routes if CoCl2 is avoided). Link
Sources
- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application of pyrazole derivatives in anti-inflammatory drug discovery
Application Note: Strategic Development of Pyrazole-Based Anti-Inflammatories
Executive Summary & Pharmacophore Rationale
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry, most notably recognized in the structure of Celecoxib (Celebrex). In the context of inflammation, the primary therapeutic goal is often the selective inhibition of Cyclooxygenase-2 (COX-2) while sparing the constitutive Cyclooxygenase-1 (COX-1) enzyme to avoid gastrointestinal toxicity.[1]
The pyrazole core serves as a rigid template that orients pharmacophores to bind effectively within the COX-2 active site. Unlike COX-1, the COX-2 isozyme possesses a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2. Pyrazole derivatives are designed to exploit this volume difference.
Mechanism of Action Pathway
The following diagram illustrates the arachidonic acid cascade and the specific intervention point of pyrazole derivatives.
Figure 1: The Arachidonic Acid Cascade. Pyrazole derivatives are designed to selectively inhibit the inducible COX-2 pathway, mitigating inflammation while preserving COX-1 mediated gastric homeostasis.
Rational Design: Structure-Activity Relationship (SAR)
To achieve high selectivity, the substitution pattern on the pyrazole ring is critical. The classic "tricyclic" template involves aryl rings at the N1 and C5 positions.
| Position | Chemical Modification | Biological Impact |
| N1 (Nitrogen) | Phenyl ring with para-sulfonamide ( | Critical for Selectivity. This moiety inserts into the hydrophilic side pocket of COX-2 (Arg513/His90). COX-1 sterically hinders this insertion. |
| C3 Position | Trifluoromethyl ( | Enhances metabolic stability and lipophilicity; fits into the hydrophobic binding cleft. |
| C5 Position | Phenyl or substituted aryl ring. | Provides steric bulk to fill the central active site channel. |
Protocol A: Chemical Synthesis (Knorr Pyrazole Synthesis)
The most robust method for generating the pyrazole core is the condensation of hydrazine derivatives with 1,3-diketones.
Objective: Synthesize 1,5-diarylpyrazole derivatives. Reagents: 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), Aryl hydrazine hydrochloride, Ethanol (EtOH), Acetic Acid.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the 1,3-diketone in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 equivalents of the aryl hydrazine hydrochloride.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5-10 mol%).
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap).
-
Dissolve the residue in ethyl acetate and wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous
.
-
-
Purification: The Knorr synthesis often produces regioisomers (1,3- vs 1,5-isomers). Purify via silica gel column chromatography. The 1,5-isomer (often the desired COX-2 inhibitor) is typically less polar than the 1,3-isomer.
-
Characterization: Confirm structure via
-NMR and Mass Spectrometry.
Protocol B: In Vitro Cellular Screening (RAW 264.7)
Before animal testing, compounds must be screened for their ability to suppress inflammatory mediators (NO, PGE2) in a cellular model.
Model: RAW 264.7 Murine Macrophage cells stimulated with Lipopolysaccharide (LPS).[2][3][4][5] Readout: Nitric Oxide (NO) production via Griess Reagent.
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells in 96-well plates at a density of
cells/well in DMEM medium. Incubate for 24h at C, 5% . -
Pre-treatment: Replace medium with fresh medium containing the test pyrazole derivatives (0.1, 1, 10, 50
M). Include Celecoxib (10 M) as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 1 hour. -
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the "Negative Control" group. Incubate for 24 hours. -
Griess Assay (NO Detection):
-
Transfer 100
L of cell culture supernatant to a new plate. -
Add 100
L of Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). -
Incubate for 10 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm using a microplate reader.
-
-
Viability Check: Perform an MTT assay on the remaining cells to ensure that reduced NO levels are due to enzyme inhibition, not cytotoxicity.
Protocol C: In Vivo Validation (Carrageenan-Induced Paw Edema)
Compounds showing potent in vitro activity (IC50 < 10
Ethical Compliance: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Animals: Male Wistar rats (150–200g). Group size
. -
Drug Administration: Administer the test pyrazole derivative orally (p.o.) or intraperitoneally (i.p.) at selected doses (e.g., 10, 30 mg/kg).
-
Control Group: Vehicle only (CMC or Saline).
-
Standard Group: Celecoxib or Indomethacin (10 mg/kg).
-
-
Induction (Time = 0): 30–60 minutes post-drug administration, inject 0.1 mL of 1%
-carrageenan solution (in saline) into the subplantar tissue of the right hind paw. -
Measurement: Measure the paw volume using a Plethysmometer (water displacement method) at
(before injection) and at 1, 3, and 5 hours post-injection. -
Calculation: Calculate the percentage inhibition of edema:
Where is the mean edema volume of the control group and is the mean edema volume of the treated group.
Workflow Visualization
The following diagram summarizes the critical path from synthesis to validation.
Figure 2: Integrated Drug Discovery Workflow for Pyrazole Derivatives.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazole synthesis).
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[8] Proceedings of the Society for Experimental Biology and Medicine.
-
Osman, E. O., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.[2] RSC Advances.
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. (Standard protocol for Griess Assay).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. jk-sci.com [jk-sci.com]
- 8. inotiv.com [inotiv.com]
The Strategic Utility of (1-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Modern Organic Synthesis
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active molecules due to its unique electronic properties, metabolic stability, and capacity for diverse functionalization.[2][3] (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1107601-70-6) is a versatile building block that provides a direct entry point into this rich chemical space. The presence of a primary aminomethyl group attached to the N-methylated pyrazole ring offers a robust handle for introducing molecular complexity, making it an invaluable intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies like kinase inhibitors.[1][4]
This guide provides an in-depth exploration of the applications of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, focusing on its role in the construction of complex molecular architectures. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers in their synthetic endeavors.
Core Application: Synthesis of N-Acyl Pyrazole Derivatives as Kinase Inhibitor Scaffolds
A primary application of (1-methyl-1H-pyrazol-4-yl)methanamine is its use in forming stable amide bonds through N-acylation. This reaction is fundamental in drug discovery, as the resulting amide linkage is a key structural motif in a multitude of therapeutic agents. The pyrazole moiety, when incorporated into larger molecules, often serves as a critical pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within the active site of biological targets, such as protein kinases.[5]
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology research.[1][6] Many FDA-approved kinase inhibitors feature heterocyclic cores, with the pyrazole scaffold being a recurrent and highly successful motif.[1] The ability of the pyrazole ring to act as a bioisosteric replacement for other aromatic systems, combined with its favorable drug-like properties, makes it an attractive component in the design of novel inhibitors.
By coupling (1-methyl-1H-pyrazol-4-yl)methanamine with various carboxylic acids (e.g., heteroaromatic, aromatic, or aliphatic), researchers can rapidly generate libraries of novel compounds for screening against kinase targets. The N-methyl group on the pyrazole ring prevents unwanted side reactions at that position and can influence the conformational preferences of the final molecule, which can be crucial for target engagement.
Experimental Protocols and Methodologies
The following protocols are presented as robust, self-validating systems. The choice of method often depends on the nature of the carboxylic acid being coupled (e.g., its reactivity, steric hindrance, and the presence of other functional groups).
Protocol 1: Standard Amide Coupling using HATU
This method is highly efficient and is particularly recommended for coupling with sterically hindered or electron-deficient carboxylic acids, where other methods may result in low yields.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate is more stable than the corresponding O-acylisourea formed with carbodiimides and is less prone to racemization if the carboxylic acid has a chiral center.[7] The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing in the acylation itself.[8] DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves a wide range of organic molecules and salts.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq). Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Addition of Amine and Base: In a separate flask, dissolve (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to this solution to neutralize the hydrochloride and liberate the free amine.
-
Coupling Reaction: Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-acyl pyrazole derivative.[8]
Protocol 2: Acyl Chloride (Schotten-Baumann) Method
This classic method is robust, often high-yielding, and suitable for large-scale synthesis when the corresponding acyl chloride is readily available or can be easily prepared.
Rationale: The reaction between an amine and a highly electrophilic acyl chloride is typically fast and efficient. The hydrochloride salt of the amine must be neutralized in situ using a base. A tertiary amine like triethylamine (TEA) is commonly used.[2] Acetonitrile is a suitable solvent for this reaction, and performing the initial addition at a reduced temperature helps to control the exothermicity of the reaction.
Reaction Scheme Diagram:
Caption: General scheme for N-acylation via acyl chloride.
Step-by-Step Procedure:
-
Preparation: Suspend (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in acetonitrile (CH₃CN).
-
Base Addition: Add triethylamine (TEA) (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to form the free amine.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.0 eq) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, evaporate the solvent under reduced pressure. Add distilled water to the residue and extract with ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[2]
Table 1: Comparison of Amide Coupling Methodologies
| Feature | Protocol 1: HATU Coupling | Protocol 2: Acyl Chloride Method |
| Coupling Partner | Carboxylic Acid | Acyl Chloride |
| Key Reagents | HATU, DIPEA | Triethylamine (TEA) |
| Advantages | High efficiency for difficult couplings, low racemization risk, mild conditions. | Cost-effective for large scale, often fast reactions, simple reagent set. |
| Disadvantages | Higher cost of HATU, requires anhydrous conditions. | Acyl chloride may not be readily available, can be moisture-sensitive, potential for side reactions. |
| Typical Solvents | DMF, DCM | Acetonitrile, DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. While a specific Material Safety Data Sheet (MSDS) for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is not widely available, data from closely related aminopyrazoles can be used to infer its hazard profile.
-
Hazard Classification (Inferred): Based on analogous compounds like 1-Methyl-1H-pyrazol-5-ylamine, this compound should be treated as a potential skin and eye irritant.[9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Handling:
Conclusion and Future Outlook
(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a high-value building block for organic synthesis, offering a reliable and efficient entry point to a wide range of N-acyl pyrazole derivatives. Its application is particularly significant in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The protocols detailed in this guide provide robust and adaptable methods for its utilization in amide coupling reactions. As the demand for novel, targeted therapeutics continues to grow, the strategic implementation of such versatile heterocyclic intermediates will undoubtedly play a crucial role in accelerating the drug discovery process.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]
-
ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]
-
Pharmaffiliates. (n.d.). (1-Methyl-1H-pyrazol-4-yl)-methanamine hydrochloride. Available at: [Link]
-
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
PMC - NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available at: [Link]
-
ResearchGate. (n.d.). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Available at: [Link]
-
PMC. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]
-
ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available at: [Link]
-
ResearchGate. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Available at: [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Available at: [Link]_ SDS_EN.php?product_code=PK03781E
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. targetmol.com [targetmol.com]
Application Note: Precision Engineering of Knorr Pyrazole Synthesis
Executive Summary
The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, remains the cornerstone for constructing the pyrazole pharmacophore found in blockbuster NSAIDs (e.g., Celecoxib), agrochemicals, and chelating agents. While the reaction—condensation of a hydrazine with a 1,3-dicarbonyl—appears deceptively simple, achieving high regioselectivity with unsymmetrical substrates is a persistent challenge in process chemistry.
This guide moves beyond textbook definitions to provide a robust, scalable protocol for synthesizing 1,5-diarylpyrazoles , focusing on the thermodynamic and kinetic controls required to minimize the formation of the unwanted 1,3-isomer.
Mechanistic Foundations & Regiocontrol
To control the reaction, one must understand the competing pathways. The reaction proceeds via a hydrazone intermediate.[1] The regioselectivity is determined by the initial nucleophilic attack of the hydrazine nitrogen on the 1,3-dicarbonyl.
The Regioselectivity Paradox
In unsymmetrical 1,3-dicarbonyls (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), the two carbonyls have different electrophilicities.
-
Path A (Kinetic): The more nucleophilic nitrogen (usually the terminal -NH2 in aryl hydrazines) attacks the most electrophilic carbonyl (often the CF3-adjacent carbonyl due to strong electron withdrawal).
-
Path B (Thermodynamic): Reversible formation of hydrazones allows equilibration to the more stable intermediate before cyclization.
Critical Insight: For Celecoxib-type synthesis, using a hydrochloride salt of the hydrazine in a polar protic solvent (EtOH/TFA) often favors the 1,5-diaryl isomer by manipulating the protonation state of the hydrazine and the tautomeric equilibrium of the diketone.
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanism showing the critical hydrazone formation followed by cyclization and dehydration.[2]
Experimental Protocols
Protocol A: Regioselective Synthesis of a Celecoxib Intermediate
This protocol targets the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide . It is optimized for regioselectivity (favoring the 1,5-isomer).
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Trifluoroacetic Acid (TFA) or HCl (cat.)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (5.5 mmol) in one portion.
-
Catalysis: Add Trifluoroacetic Acid (5 drops) or concentrated HCl (2 drops). Note: Acid catalysis accelerates dehydration and ensures the hydrazine is protonated, potentially slowing down the kinetic attack at the wrong carbonyl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting diketone spot should disappear.
-
-
Workup (Precipitation): Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The pyrazole should precipitate as a white or off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold 10% EtOH (1 x 5 mL) to remove unreacted hydrazine.
-
Purification: Recrystallize from Ethanol/Water (9:1) if the melting point is not sharp.
Protocol B: Green Chemistry Approach (Microwave-Assisted)
For high-throughput screening or library generation, this solvent-free/aqueous method reduces time from hours to minutes.
-
Mix: Grind the 1,3-dicarbonyl (1.0 mmol) and hydrazine hydrochloride (1.0 mmol) in a mortar for 2 minutes until a homogeneous paste forms.
-
Irradiate: Transfer the paste to a microwave vial. Add 2 drops of water. Irradiate at 150W (approx. 80–100°C) for 5–10 minutes.
-
Extract: Dissolve the melt in EtOAc, wash with water, dry over MgSO4, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 1,5-diarylpyrazoles.
Critical Analysis: Regioselectivity & Optimization
The choice of solvent and pH is not arbitrary; it dictates the isomeric ratio.
| Variable | Condition | Effect on Regiochemistry | Mechanism |
| Solvent | Ethanol (Protic) | Favors 1,5-isomer | Solvates the hydrazine cation; allows thermodynamic equilibration. |
| Solvent | THF/Ether (Aprotic) | Mixed isomers | Less stabilization of charged intermediates; kinetic control dominates. |
| Catalyst | HCl / TFA | Accelerates rate | Protonates carbonyls; drives the dehydration step (often the rate-limiting step). |
| Substrate | Fluorinated Diketone | High Regioselectivity | The CF3 group renders the adjacent carbonyl highly electrophilic, but also exists largely as the hydrate/enol form, directing attack to the other carbonyl in acidic media. |
Expert Note: In the synthesis of Celecoxib, the hydrazine nitrogen attached to the aromatic ring is less nucleophilic than the terminal nitrogen. However, the trifluoromethyl group on the diketone creates a dipole that strongly influences which carbonyl is attacked first. Using the hydrochloride salt of the hydrazine prevents immediate, unselective attack by buffering the free amine concentration [1].
Troubleshooting Guide (Self-Validating)
Issue 1: Formation of an "Oiling Out" Product
-
Cause: Impurities or low melting point intermediate.
-
Fix: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, re-dissolve in a minimum amount of hot ethanol and add water dropwise until turbid, then cool slowly.
Issue 2: "Sinful" Red/Yellow Coloration
-
Cause: Oxidation of the aryl hydrazine (forming diazenes) or formation of azines.
-
Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon). Ensure the hydrazine source is fresh and not brown (oxidized) before use [2].
Issue 3: Low Yield / Incomplete Reaction
-
Cause: Enolization of the starting material reduces electrophilicity.
-
Fix: Add a Lewis Acid catalyst (e.g., Yb(OTf)3) or switch to microwave heating to overcome the activation energy barrier.
References
-
Regioselectivity in Knorr Synthesis: Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-aryl-3,5-substituted pyrazoles." Journal of Heterocyclic Chemistry.
-
Celecoxib Synthesis Protocol: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry.
-
Green Chemistry Modifications: Polshettiwar, V., & Varma, R. S. (2008). "Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles." Current Opinion in Drug Discovery & Development.
-
Mechanistic Reviews: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycle Synthesis).
Sources
Application Note: (1-Methyl-1H-pyrazol-4-yl)methanamine HCl as a Privileged Scaffold Precursor
This Application Note is structured to serve as a practical, high-level guide for medicinal chemists and process scientists utilizing (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1152538-40-3). It moves beyond basic data to provide workflow-driven protocols and "bench-side" insights.
Executive Summary & Strategic Value
(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a high-value "linker" scaffold in modern medicinal chemistry. Unlike simple benzylamines, the pyrazole core offers unique physicochemical properties:
-
Tautomeric Control: The N-methyl group locks the pyrazole into a single tautomer, simplifying Structure-Activity Relationship (SAR) studies and improving binding predictability in protein pockets (e.g., kinase hinge regions).
-
Reduced Lipophilicity: The pyrazole ring is less lipophilic (lower LogP) than a phenyl ring, improving the aqueous solubility and metabolic profile of the final drug candidate.
-
Orthogonal Reactivity: The exocyclic primary amine is significantly more nucleophilic than the pyrazole nitrogens, allowing for chemoselective derivatization without the need for protecting groups.
Physicochemical Profile & Handling
| Property | Value / Description | Application Note |
| CAS Number | 1152538-40-3 | Use for procurement verification. |
| Molecular Weight | 147.61 g/mol (HCl salt) | Free base MW: 111.15 g/mol . Crucial for stoichiometry. |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in DCM/EtOAc as the HCl salt. Requires organic bases (DIPEA/TEA) for non-polar solubility. |
| pKa (est) | ~9.0 (Amine), ~2.5 (Pyrazole H+) | The amine is protonated at physiological pH. |
| Storage | Desiccate at 2–8°C | Protect from moisture to prevent "clumping" which affects weighing accuracy. |
Synthetic Workflows & Protocols
The following protocols are designed to overcome the solubility limitations of the HCl salt while maximizing yield.
Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)
Target: Linking the scaffold to a carboxylic acid core (e.g., hinge-binding motif).
Rationale: The HCl salt is insoluble in Dichloromethane (DCM). We utilize a "one-pot neutralization" strategy in DMF/DCM mixtures to solubilize the amine in situ before coupling.
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
(1-methyl-1H-pyrazol-4-yl)methanamine HCl (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.
-
Salt Neutralization (The Critical Step): In a separate vial, suspend the Pyrazole-Amine HCl salt (1.1 equiv) in a minimum volume of DMF. Add DIPEA (2.0 equiv). Vortex until the suspension clears (formation of the free base).
-
Coupling: Dropwise add the neutralized amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+110 mass shift).
-
Work-up: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: Reductive Amination (Secondary Amine Library Generation)
Target: Creating flexible linkers for GPCR ligands.
Rationale: Reductive amination with HCl salts can be tricky because the imine formation requires a free amine, but the reduction requires slightly acidic conditions. We use a buffered approach.
Reagents:
-
Aldehyde Partner (1.0 equiv)
-
(1-methyl-1H-pyrazol-4-yl)methanamine HCl (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
DIPEA (1.2 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Imine Formation: Suspend the Pyrazole-Amine HCl (1.2 equiv) in DCE. Add DIPEA (1.2 equiv) to free-base the amine. Stir for 5 mins.
-
Add the Aldehyde (1.0 equiv) and Acetic Acid (2 drops per mmol). Stir for 30–60 minutes to allow imine equilibrium.
-
Reduction: Add STAB (1.5 equiv) in one portion. Note: Gas evolution may occur.
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Quench with sat. NaHCO3 solution. Stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x).
Divergent Synthesis Visualization
The following diagram illustrates how this single precursor serves as a divergence point for multiple chemotypes in drug discovery.
Caption: Divergent synthetic pathways utilizing the pyrazole-methanamine scaffold to access distinct pharmacophore classes.
Advanced Application Notes: "Designing Around the Scaffold"
The "N-Methyl" Advantage
In fragment-based design, 1H-pyrazoles (unsubstituted nitrogen) suffer from annular tautomerism (moving the H between N1 and N2). This creates ambiguity in binding modes:
-
Is the drug binding as the 1H- or 2H- tautomer?
-
Does the protein force an energetic penalty to select the correct tautomer?
Solution: Using (1-methyl-1H-pyrazol-4-yl)methanamine eliminates this variable. The methyl group locks the geometry, ensuring that the hydrogen bond acceptor (N2) is permanently positioned. This is critical for designing inhibitors that target the "hinge region" of kinases, where precise H-bond donor/acceptor geometry is required [1].
Chemoselectivity
Researchers often worry about the nucleophilicity of the pyrazole N2 nitrogen.
-
Observation: Under standard acylation conditions (Protocols A & C), the exocyclic primary amine is >1000x more nucleophilic than the aromatic pyrazole nitrogen.
-
Result: Protection of the pyrazole ring is not required. You will observe exclusive reaction at the methanamine site.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137966049, (1-Methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. (Demonstrates the utility of reductive amination for this class of amines). Retrieved from [Link]
-
Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles. (Provides context on the stability and synthesis of the pyrazole core). Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses pyrazoles as phenyl bioisosteres). Retrieved from [Link]
Strategic Development of Pyrazole Derivatives as Potent Anticancer Agents
Introduction: The Pyrazole "Privileged Scaffold"
In modern oncology drug discovery, the pyrazole ring (a 5-membered heterocycle containing two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—such as Crizotinib (ALK inhibitor), Ruxolitinib (JAK inhibitor), and Axitinib (VEGFR inhibitor)—stems from its unique physicochemical properties.
The pyrazole moiety serves two critical functions in anticancer ligand design:
-
Hinge Binding: It acts as a bioisostere for the adenine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of kinase domains.
-
Rigid Linker: It orients "warhead" substituents (e.g., aryl groups) into hydrophobic pockets (selectivity filters) within the target protein.
This guide provides a comprehensive workflow for the synthesis, screening, and mechanistic validation of novel pyrazole derivatives.
Application Note: Rational Design & SAR Strategy
Structure-Activity Relationship (SAR) Logic
When designing pyrazole derivatives, the substitution pattern determines the pharmacological profile. The 1,3,5-substitution pattern is the most common template for kinase inhibitors.
-
N1 Position: Often substituted with aryl or heteroaryl groups to occupy the solvent-exposed region or hydrophobic pocket II.
-
C3 Position: Critical for H-bonding. Substituents here often interact with the gatekeeper residue.
-
C4 Position: Usually a spacer or direct attachment point for solubilizing groups (e.g., morpholine, piperazine).
-
C5 Position: Steric bulk here can induce twist, affecting planarity and binding affinity.
Visualization: Pyrazole Scaffold Design
The following diagram illustrates the core scaffold and the strategic functionalization zones.
Figure 1: Strategic functionalization of the pyrazole core for kinase inhibition.
Comparative Potency Data (Representative)
The table below highlights how minor structural changes in the pyrazole ring can drastically alter IC50 values against a target kinase (e.g., EGFR or BRAF).
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | IC50 (µM) | Activity Class |
| PYZ-01 | H | Methyl | Phenyl | > 50.0 | Inactive |
| PYZ-02 | Phenyl | Methyl | Phenyl | 12.5 | Low |
| PYZ-03 | 4-F-Phenyl | Amide linker | 2-Cl-Phenyl | 0.45 | Moderate |
| PYZ-Lead | 4-(Morpholino)Phenyl | Urea linker | 2,4-Di-F-Phenyl | 0.015 | Potent |
Application Note: Mechanistic Validation
Once a "hit" is identified, the mechanism of action (MOA) must be validated. Pyrazoles predominantly function via Apoptosis induction triggered by upstream kinase inhibition.
Signaling Pathway Inhibition
The diagram below maps the flow of a pyrazole inhibitor (e.g., a BRAF V600E inhibitor) disrupting the MAPK signaling cascade.
Figure 2: Mechanism of Action showing interruption of the MAPK cascade by pyrazole-based kinase inhibition.
Detailed Experimental Protocols
Protocol A: General Synthesis of Pyrazoles (Knorr Method)
Objective: Synthesis of 3,5-disubstituted-1H-pyrazoles via condensation of 1,3-diketones with hydrazine.
Reagents:
-
1,3-Diketone derivative (1.0 eq)
-
Hydrazine hydrate (1.2 eq) or Aryl hydrazine (1.0 eq)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the 1,3-diketone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.
-
Expert Note: If using aryl hydrazines, add catalytic glacial acetic acid (2-3 drops) to protonate the carbonyl, facilitating nucleophilic attack.
-
-
Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into crushed ice (50 g). The pyrazole usually precipitates as a solid.
-
Filter the precipitate and wash with cold water (3 x 10 mL).
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if multiple isomers (regioisomers) are formed.
Critical Troubleshooting:
-
Regioisomers: When using unsymmetrical 1,3-diketones and substituted hydrazines, two regioisomers (1,3,5- vs 1,4,5-substituted) may form. Use 2D NMR (NOESY) to distinguish them based on the proximity of the N1-substituent to the C5-substituent.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of the synthesized derivative.
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO or SDS-HCl)
-
96-well tissue culture plates[2]
Procedure:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at a density of 5,000–10,000 cells/well in 100 µL media.
-
Expert Note: Avoid the "Edge Effect" by filling outer wells with PBS instead of cells, as evaporation rates differ at the plate edges.
-
-
Incubation: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
-
Treatment: Add the pyrazole derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours.
-
Checkpoint: Look for purple formazan crystals under the microscope.
-
-
Solubilization: Carefully remove media (if using DMSO method) or add SDS buffer. Dissolve crystals in 100 µL DMSO.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot non-linear regression to determine IC50.
Protocol C: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.
Reagents:
-
Annexin V Binding Buffer (10X)
-
Annexin V-FITC conjugate[3]
-
Propidium Iodide (PI) Staining Solution[4]
Procedure:
-
Treatment: Treat 1x10^6 cells with the IC50 concentration of the pyrazole derivative for 24 hours.
-
Harvesting: Collect cells (including floating dead cells) by trypsinization. Centrifuge at 300 x g for 5 mins.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC.[5]
-
Add 5 µL of PI.
-
Expert Note: Do not vortex vigorously; gentle tapping is sufficient to avoid mechanically damaging fragile apoptotic cells.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark .
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
Data Interpretation:
-
Q3 (Annexin-/PI-): Viable cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis.
References
-
Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[6][7][8][9][10] European Journal of Medicinal Chemistry. Link
-
Cui, Q., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. Link
-
FDA Label. (2011).[11] "XALKORI (crizotinib) prescribing information." U.S. Food and Drug Administration.[11][12] Link
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link
-
Rieger, A.M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments. Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives
Executive Summary
This guide details the methodology for the microwave-assisted synthesis (MAOS) of pyrazole derivatives, a critical scaffold in medicinal chemistry found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Unlike conventional thermal methods that rely on conductive heating—often resulting in long reaction times (hours to days) and thermal degradation—MAOS utilizes dielectric heating to achieve volumetric energy transfer.[1] This approach significantly accelerates reaction kinetics, improves yield profiles, and enables "green" solvent-free or aqueous chemistries.
The following protocols are designed for researchers requiring high-throughput optimization of pyrazole libraries. They emphasize reproducibility , atom economy , and safety .
Mechanistic Foundation & Reaction Pathways[2]
The synthesis of pyrazoles typically proceeds via the condensation of hydrazines with 1,3-electrophiles. Under microwave irradiation, polar solvents or reagents couple directly with the oscillating electromagnetic field (typically 2.45 GHz), causing molecular rotation and ionic conduction. This results in rapid internal heating, often accessing transition states inaccessible via conventional reflux.
Core Reaction Pathways
The diagram below outlines the three primary synthetic routes covered in this guide: the Knorr Condensation (1,3-dicarbonyls), the Chalcone Route (via
Figure 1: Primary synthetic pathways for microwave-assisted pyrazole construction. Route A represents the classic condensation; Route B involves a Michael acceptor intermediate; Route C utilizes multicomponent efficiency.
Experimental Protocols
Protocol A: Aqueous/Green Synthesis of 1-Aryl-1H-pyrazole-5-amines
Application: Synthesis of amino-pyrazoles (common in kinase inhibitors) using water as the primary solvent to minimize organic waste.
Mechanism: Knorr-type condensation of aryl hydrazines with
Materials
-
4-Fluorophenylhydrazine hydrochloride (2.0 mmol)[2]
-
3-Aminocrotononitrile (2.0 mmol)[2]
-
1 M HCl (aqueous)
-
Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
-
10 mL Microwave process vial with stir bar
Step-by-Step Methodology
-
Preparation: In a fume hood, charge the 10 mL microwave vial with 4-fluorophenylhydrazine hydrochloride (0.325 g) and 3-aminocrotononitrile (0.164 g).
-
Solvent Addition: Add 5 mL of 1 M HCl. The acidic aqueous medium acts as both solvent and catalyst. The high dielectric constant of water (
) ensures excellent microwave coupling. -
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Irradiation Parameters:
-
Temperature: 140°C
-
Pressure Limit: 15 bar (Safety critical: Aqueous reactions generate significant pressure).
-
Hold Time: 10 minutes.
-
Stirring: High (600 rpm).
-
Power: Dynamic (Max 300W).
-
-
Work-up:
-
Cool the reaction to room temperature (using compressed air cooling feature of the reactor).
-
Neutralize the solution with 10% NaOH or saturated
until pH 8. -
The product typically precipitates as a solid.
-
Collect via vacuum filtration, wash with cold water (
mL), and dry.
-
-
Validation: Confirm structure via
H NMR. Characteristic pyrazole-H signal usually appears 5.5–6.5 ppm.
Expert Insight: Using dilute HCl instead of organic solvents like ethanol not only improves the "green" profile but also accelerates the reaction due to the ionic conduction mechanism of the dissolved ions (
Protocol B: Solvent-Free One-Pot Synthesis of Pyrazolone Derivatives
Application: Rapid generation of pyrazolone libraries for screening antifungal or anti-inflammatory activity. Mechanism: Three-component condensation involving an aldehyde, ethyl acetoacetate, and hydrazine hydrate.
Materials
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Hydrazine Hydrate (1.0 mmol)
-
Solid Support (Optional: Acidic Alumina or Silica Gel, 500 mg) - Note: While optional, solid supports can improve energy transfer in solvent-free conditions.
Step-by-Step Methodology
-
Mixing: In a mortar, grind the aldehyde, ethyl acetoacetate, and hydrazine hydrate together. If using a solid support, mix it in until a homogeneous free-flowing powder or paste is formed.
-
Vessel Loading: Transfer the mixture into a 10 mL microwave vial. Crucial: Do not cap tightly if significant gas evolution (
vapor) is expected without pressure control; however, standard MW reactors require sealed vessels. Ensure the vessel is rated for the pressure or use an open-vessel mode if available. Recommendation: Use a sealed vessel with a high-pressure release limit (20 bar). -
Irradiation Parameters:
-
Temperature: 120°C
-
Hold Time: 2–4 minutes.
-
Power: Fixed Power mode (e.g., 50W) can be safer for solvent-free to prevent thermal runaway, or use IR-sensor controlled temperature mode.
-
-
Work-up:
Expert Insight: Solvent-free reactions maximize atom economy . However, "hot spots" are a risk. If the reactor lacks infrared (IR) temperature monitoring, use a Weflon™ (graphite-doped Teflon) stir bar to ensure passive heating elements help distribute heat uniformly.
Data Analysis: Microwave vs. Conventional Heating[1][2][6]
The following table summarizes the efficiency gains observed when transitioning from thermal reflux to microwave irradiation for pyrazole synthesis.
| Parameter | Conventional Reflux (Ethanol) | Microwave Irradiation (140°C) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 5 – 15 Minutes | 20x – 50x Faster |
| Yield | 60 – 75% | 85 – 96% | +20% Yield |
| Solvent Usage | 20 – 50 mL/g | 2 – 5 mL/g (or None) | 10x Reduction |
| Purity (Crude) | Moderate (Requires Column) | High (Often Filtration only) | Simplified Work-up |
Data aggregated from comparative studies (see References 1, 3, 5).
Troubleshooting & Optimization Logic
When microwave protocols fail (low yield or decomposition), the cause is often a mismatch between the solvent's microwave absorptivity (tan
Figure 2: Optimization workflow for troubleshooting microwave synthesis parameters.
Critical Safety Note
Microwave heating of sealed vessels creates high pressure rapidly.
-
Rule of Thumb: Never fill a microwave vial more than 60-70% full.
-
Solvent Warning: Avoid low-boiling solvents (Ether, DCM) in sealed synthesis unless the reactor is specifically rated for them. Preferred MW solvents: Water, Ethanol, Acetonitrile, DMF.
References
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Source: Journal of Visualized Experiments (JoVE).[2] URL:[Link]
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark / Anadolu University. URL:[Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. Source: MDPI (Molecules). URL:[Link][5]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: National Institutes of Health (PMC). URL:[Link]
-
Conventional and Microwave-Assisted Synthesis of Pyrazole and Oxadiazole Hybrids. Source: ACS Omega. URL:[Link]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application and Protocols for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Role of Pyrazole Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] Its unique combination of hydrogen bond donors and acceptors, coupled with its aromatic nature and synthetic tractability, makes it an ideal core for fragments designed to probe protein binding sites.
This document provides a detailed guide to the application of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a specific pyrazole-containing fragment, in FBDD campaigns. We will delve into the strategic considerations for its use, from library preparation to hit validation using state-of-the-art biophysical techniques. The protocols provided herein are designed to be both comprehensive and grounded in the fundamental principles of FBDD, offering researchers a robust framework for their own discovery efforts.
Fragment Profile: (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
A thorough understanding of the physicochemical properties of a fragment is paramount for successful FBDD. The hydrochloride salt of (1-methyl-1H-pyrazol-4-yl)methanamine is selected for its anticipated enhanced aqueous solubility, a critical factor for the preparation of high-concentration stock solutions required for many biophysical screening methods.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClN₃ | [5] |
| Molecular Weight | 147.61 g/mol | N/A |
| CAS Number | 400877-05-6 (free base) | [5] |
| Appearance | Solid (predicted) | N/A |
| Solubility | High aqueous solubility (predicted) | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 1 | [3] |
FBDD Workflow Utilizing (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
The successful integration of any fragment into a drug discovery pipeline follows a logical and stepwise progression. The following diagram illustrates a typical workflow for the application of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Caption: FBDD workflow for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Experimental Protocols
Protocol 1: Fragment Library Preparation and Quality Control
Rationale: The integrity of screening data is wholly dependent on the quality of the fragment library. This protocol ensures the purity, identity, and solubility of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, mitigating the risk of false positives and negatives.
Materials:
-
(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
-
DMSO (anhydrous, ≥99.9%)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Analytical balance, vortex mixer, centrifuge
-
NMR spectrometer, LC-MS system
Procedure:
-
Compound Acquisition and Handling:
-
Procure (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride from a reputable supplier.
-
Upon receipt, log the compound into your inventory and store it under appropriate conditions (typically cool and dry, as per the supplier's recommendation).
-
-
Primary Stock Solution Preparation:
-
Accurately weigh a precise amount of the fragment.
-
Dissolve in anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM). The use of DMSO is standard for initial solubilization and long-term storage.
-
Mix thoroughly using a vortex mixer until the solid is completely dissolved.
-
-
Quality Control (QC):
-
Purity and Identity Verification:
-
Dilute a small aliquot of the primary stock and analyze by LC-MS to confirm the molecular weight and assess purity. The purity should ideally be >95%.
-
Prepare a sample for ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆) to verify the chemical structure.
-
-
Solubility Assessment:
-
Prepare a series of dilutions of the primary stock in the intended aqueous screening buffer (e.g., PBS, pH 7.4).
-
Visually inspect for precipitation after a defined incubation period (e.g., 1-2 hours) at room temperature.
-
For quantitative assessment, centrifuge the samples and measure the concentration of the supernatant. This step is crucial to determine the maximum soluble concentration for screening, preventing compound precipitation in the assay.
-
-
-
Library Plating:
-
Based on the QC data, prepare intermediate or final screening plates by diluting the primary stock.
-
For most screening campaigns, fragments are plated in 96- or 384-well formats.
-
Protocol 2: Biophysical Screening via Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is a powerful technique for detecting the weak interactions characteristic of fragment binding. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for FBDD as they provide direct evidence of binding.[6][7]
Method: Saturation Transfer Difference (STD) NMR
Principle: STD-NMR identifies binders by detecting the transfer of magnetization from a selectively saturated protein to a ligand that is in close proximity. Only protons of the ligand that are in the binding pocket will receive this saturation, resulting in a detectable signal in the STD spectrum.[8]
Materials:
-
Target protein (≥95% purity), 10-50 µM in a suitable deuterated buffer.
-
(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride stock solution.
-
Deuterated NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, in 99.9% D₂O, pH 7.4).
-
NMR spectrometer (≥500 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 10-50 µM in the deuterated NMR buffer.
-
Add (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride to the protein solution to a final concentration typically in the range of 100-500 µM. The ligand should be in significant molar excess.
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of both the protein-ligand mixture and the ligand-only control.
-
Set up the STD-NMR experiment. This involves acquiring two spectra:
-
On-resonance spectrum: The protein is selectively saturated at a frequency where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: A saturation pulse is applied at a frequency where no protein or ligand resonances are present (e.g., 40 ppm).
-
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals present in the STD spectrum are indicative of binding.
-
The intensity of the STD signals for different protons of the fragment can provide information about which parts of the molecule are in closest contact with the protein (the "binding epitope").
-
Sources
- 1. (1-Propyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]
- 2. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 5. Synthonix, Inc > 400877-05-6 | (1-Methyl-1H-pyrazol-4-yl)methanamine [synthonix.com]
- 6. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Pyrazole Derivatives as Ligands in Coordination Chemistry
Foreword
Welcome to a comprehensive guide on the utilization of pyrazole derivatives in coordination chemistry. This document is crafted for researchers, scientists, and professionals in drug development, offering in-depth insights and practical protocols. Pyrazole-based ligands have emerged as remarkably versatile building blocks in the design of coordination complexes, owing to their unique electronic and structural properties. This guide will navigate through the synthesis of these ligands, the formation of their metal complexes, their detailed characterization, and their diverse applications, which span from catalysis to medicinal chemistry. Our focus will be on not just the procedural steps but the underlying chemical principles that govern these processes, ensuring a thorough and practical understanding of this exciting field.
The Unique Appeal of Pyrazole-Based Ligands
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation of a vast and versatile class of ligands.[1][2] The distinct characteristics of the pyrazole ring system make it an exceptional scaffold for constructing coordination complexes with a wide array of metal ions.[1][3]
The coordination versatility of pyrazole ligands is a key attribute, allowing them to function as monodentate, bidentate, or bridging ligands.[1] This flexibility enables the construction of diverse molecular architectures, including mononuclear, binuclear, and polynuclear complexes.[1][4] The electronic properties of the pyrazole ring can be finely tuned by introducing various substituents, which in turn influences the properties of the resulting metal complexes, such as their stability, reactivity, and spectroscopic features.[1] Furthermore, the N-H group in unsubstituted pyrazoles can engage in hydrogen bonding, contributing to the formation of supramolecular assemblies.[4]
One of the most celebrated classes of pyrazole-based ligands is the polypyrazolylborates, commonly known as "scorpionates".[5][6][7] These ligands are renowned for their strong binding to metal ions and their ability to create a stable coordination environment, which has led to significant advancements in coordination and organometallic chemistry.[5][6]
The diverse applications of pyrazole-based metal complexes are a testament to their tunable properties. They have found extensive use in:
-
Catalysis: Facilitating a variety of organic transformations, including oxidation and cross-coupling reactions.[8][9][10][11]
-
Sensing and Detection: Acting as sensitive and selective probes for various analytes.[8]
-
Bioinorganic and Medicinal Chemistry: Exhibiting promising anticancer, antimicrobial, and antioxidant activities.[12][13][14][15][16]
-
Materials Science: Forming the basis for metal-organic frameworks (MOFs) and other functional materials.[1]
The following sections will provide detailed protocols for the synthesis and characterization of pyrazole-based ligands and their metal complexes, along with a deeper exploration of their applications.
Synthesis of Pyrazole-Based Ligands and Metal Complexes
The synthesis of pyrazole-based ligands and their corresponding metal complexes is a well-established area of inorganic chemistry. The following protocols provide a general framework for these synthetic procedures.
Protocol 1: General Synthesis of a Pyrazole-Based Ligand via Knorr Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Objective: To synthesize a substituted pyrazole ligand.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., hydrazine monohydrate, phenylhydrazine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1 equivalent) dropwise at room temperature. A slight exotherm may be observed. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation and Purification: The crude product may precipitate upon cooling or after partial solvent removal. Collect the solid by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure pyrazole ligand.
-
Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively easy to remove.
-
Catalyst: Acetic acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation step.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.
Protocol 2: Synthesis of a Metal-Pyrazole Complex
This protocol outlines a general procedure for the synthesis of a coordination complex from a pre-synthesized pyrazole-based ligand and a metal salt.
Objective: To synthesize a metal complex with a pyrazole-based ligand.
Materials:
-
Synthesized pyrazole-based ligand
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)[17]
-
Methanol or ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the pyrazole-based ligand (e.g., 2 equivalents) in a suitable solvent like methanol or ethanol in a flask with a magnetic stir bar.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
Isolation: If a precipitate forms, collect the solid complex by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and, if single crystals are obtained, X-ray crystallography.
Causality Behind Experimental Choices:
-
Solvent Choice: Methanol and ethanol are good coordinating solvents that can dissolve both the ligand and many metal salts.
-
Stoichiometry: The ligand-to-metal ratio is a critical parameter that influences the coordination number and geometry of the resulting complex. A 2:1 ratio is common for bidentate ligands with metals that favor octahedral or square planar geometries.
-
Slow Addition: Adding the metal salt solution slowly helps to ensure the formation of a well-defined, crystalline product rather than an amorphous precipitate.
Workflow for Synthesis and Characterization
The overall process from ligand synthesis to complex characterization can be visualized as a systematic workflow.
Caption: Workflow for the synthesis and characterization of pyrazole-based metal complexes.
Characterization Techniques
A thorough characterization of both the pyrazole-based ligand and its metal complex is crucial to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Essential for confirming the structure of the synthesized ligand. The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring provide definitive structural information.[17] For diamagnetic metal complexes, NMR can also be used to study the coordination environment, as the coordination of the ligand to the metal center will induce changes in the chemical shifts of the ligand's protons and carbons.
Infrared (IR) Spectroscopy:
-
FT-IR: Useful for both ligand and complex characterization. For the ligand, characteristic peaks for functional groups (e.g., N-H, C=N, C=O) can be identified. Upon complexation, shifts in the vibrational frequencies of the coordinating groups (e.g., the C=N stretch of the pyrazole ring) can provide evidence of coordination to the metal ion.[18]
UV-Visible (UV-Vis) Spectroscopy:
-
Electronic Spectra: Provides information about the electronic transitions within the ligand and the metal complex. For the ligand, π-π* transitions are typically observed. For transition metal complexes, additional d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, which are characteristic of the complex's electronic structure and geometry.[19][20]
X-ray Crystallography:
-
Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a metal complex. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering unequivocal proof of the complex's structure.[13][18]
Mass Spectrometry (MS):
-
ESI-MS, MALDI-TOF: Used to determine the molecular weight of the ligand and the complex, confirming their composition.[17]
Elemental Analysis:
-
Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values to confirm the empirical formula.
Table 1: Typical Characterization Data for a Pyrazole-Based Ligand and its Cu(II) Complex
| Technique | Ligand (e.g., 3,5-dimethylpyrazole) | Cu(II) Complex (e.g., [Cu(3,5-dimethylpyrazole)₂Cl₂]) |
| ¹H NMR | δ (ppm): ~12.5 (s, 1H, NH), ~5.8 (s, 1H, CH), ~2.2 (s, 6H, CH₃) | Paramagnetic, peaks may be broadened or not observable |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1580 (C=N stretch) | N-H stretch may shift or broaden, C=N stretch shifts to lower frequency |
| UV-Vis (nm) | ~220 (π-π) | ~230 (π-π), ~650 (d-d transition) |
| Mass Spec (m/z) | [M+H]⁺ at 97.1 | [M-Cl]⁺ at 259.1 |
| Elemental Analysis | C: 62.5%, H: 8.3%, N: 29.2% | Calculated: C: 33.8%, H: 4.5%, N: 15.8% |
Applications of Pyrazole-Based Metal Complexes
The versatility of pyrazole-based ligands has led to their application in a multitude of scientific and technological fields.
Catalysis
Pyrazole-based metal complexes are highly effective catalysts for a wide range of organic reactions. The ability to tune the steric and electronic properties of the pyrazole ligand allows for the optimization of catalytic activity and selectivity.[8] Copper and palladium complexes with pyrazole ligands have shown significant promise in catalysis. For instance, copper-pyrazole complexes have been successfully employed in oxidation reactions, such as the oxidation of catechol to o-quinone.[9][10]
Protocol 3: Catalytic Test Reaction - Oxidation of Catechol
Objective: To evaluate the catalytic activity of a synthesized copper-pyrazole complex in the oxidation of catechol.
Materials:
-
Synthesized copper-pyrazole complex
-
Catechol
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solutions: Prepare a stock solution of the copper-pyrazole complex in methanol (e.g., 1 mM) and a stock solution of catechol in methanol (e.g., 0.1 M).
-
Reaction Setup: In a quartz cuvette, add a specific volume of the catalyst stock solution and dilute with methanol to a final volume of 3 mL.
-
Initiation of Reaction: Add a small volume of the catechol stock solution to the cuvette to initiate the reaction. The final concentration of the catalyst and substrate should be in the desired range (e.g., 0.05 mM catalyst, 5 mM catechol).
-
Monitoring the Reaction: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the product, o-quinone (around 400 nm), over time.
-
Data Analysis: Plot the absorbance versus time to determine the initial reaction rate. By varying the substrate concentration, kinetic parameters such as V_max and K_m can be determined.
Catalytic Cycle Visualization
The following diagram illustrates a simplified catalytic cycle for the oxidation of a substrate using a pyrazole-based metal complex.
Caption: A simplified catalytic cycle involving a pyrazole-ligated metal complex.
Bioinorganic and Medicinal Chemistry
Pyrazole derivatives and their metal complexes have attracted significant attention for their potential biological applications.[13] They have been investigated for their:
-
Anticancer Activity: Copper and zinc complexes with pyrazole-based ligands have shown promising results as anticancer agents, with some exhibiting cytotoxicity comparable to or even exceeding that of established drugs like cisplatin.[15][20]
-
Antimicrobial and Antifungal Properties: Many pyrazole-metal complexes display significant activity against various bacterial and fungal strains.[12][13]
-
Antioxidant Properties: Some copper-pyrazole complexes can mimic the activity of antioxidant enzymes like superoxide dismutase (SOD).[16]
The biological activity is often attributed to the ability of the metal complex to interact with biological macromolecules such as DNA and proteins.
Materials Science
The structural versatility of pyrazole ligands makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials possess porous structures and high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[1][8] Zinc-based pyrazole complexes have also been explored for their luminescent properties.[21][22]
Conclusion
Pyrazole derivatives represent a cornerstone in the field of coordination chemistry, offering a remarkable combination of synthetic accessibility, structural diversity, and functional tunability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this area. The continued exploration of pyrazole-based ligands and their metal complexes holds immense potential for the development of novel catalysts, therapeutic agents, and advanced materials, underscoring their critical role in advancing chemical sciences and technology.[1]
References
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. ResearchGate. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. Available at: [Link]
-
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. ResearchGate. Available at: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PubMed Central. Available at: [Link]
-
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES. Available at: [Link]
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available at: [Link]
-
Recent Advances in Pyrazolato-bridged Homo- and Heterometallic Polynuclear Platinum and Palladium Complexes. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. Available at: [Link]
-
Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness. ACS Publications. Available at: [Link]
-
Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. Available at: [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]
-
(PDF) Versatile Scorpionates—New Developments in the Coordination Chemistry of Pyrazolylborate Ligands. ResearchGate. Available at: [Link]
-
Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. MDPI. Available at: [Link]
-
Coordination chemistry of pyrazole-derived ligands. ACS Publications. Available at: [Link]
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ScienceDirect. Available at: [Link]
-
Scorpionates. World Scientific Publishing. Available at: [Link]
-
The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate. Available at: [Link]
-
Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Semantic Scholar. Available at: [Link]
-
Synthesis, Structure, and Luminescence Properties of Zinc(II) Complex with a Spacer-Armed Tetradentate N2O2-Donor Schiff Base. reposiTUm. Available at: [Link]
-
Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand. Taylor & Francis Online. Available at: [Link]
-
Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness. PubMed Central. Available at: [Link]
-
Polypyrazolylborates, a new class of ligands. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mocedes.org [mocedes.org]
- 20. Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. repositum.tuwien.at [repositum.tuwien.at]
Troubleshooting & Optimization
Pyrazole Synthesis Technical Support Center: A Guide to Common Side Reactions and Troubleshooting
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-based compounds. As a senior application scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles that govern these reactions. Our goal is to empower you to troubleshoot effectively, optimize your synthetic routes, and ensure the integrity of your research.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will delve into the causality behind common side reactions, provide step-by-step analytical and purification procedures, and offer field-proven insights to enhance the success of your pyrazole syntheses.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. How can I control the regioselectivity?
A1: The formation of regioisomers is one of the most common challenges in the Knorr pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] Regioselectivity is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.
Causality: The initial step of the reaction is the formation of a hydrazone intermediate. The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine. Subsequent intramolecular cyclization and dehydration lead to the pyrazole product.[3][4] Factors such as sterics, electronics, and reaction conditions (pH, solvent) can influence which carbonyl is attacked first and which nitrogen of the hydrazine is more reactive.
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium can significantly impact regioselectivity. In acidic conditions, the reaction is catalyzed, and the dehydration step is accelerated.[1] It's often beneficial to run the reaction under mildly acidic conditions (e.g., using a catalytic amount of acetic acid) to promote the desired pathway.
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine. Aprotic dipolar solvents like DMF or DMAc have been shown to improve regioselectivity in some cases compared to traditional protic solvents like ethanol.[1][5]
-
Steric and Electronic Control:
-
Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will sterically hinder the attack of the hydrazine, directing the reaction to the less hindered carbonyl.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Predicting the Major Regioisomer:
| Condition | Favored Attack | Resulting Pyrazole |
| Sterically bulky R¹ on 1,3-dicarbonyl | Hydrazine attacks the less hindered carbonyl (at R²) | N-substituent adjacent to the less bulky group |
| Electron-withdrawing R¹ on 1,3-dicarbonyl | Hydrazine attacks the more electrophilic carbonyl (at R¹) | N-substituent adjacent to the electron-withdrawing group |
| Arylhydrazine (Ar-NH-NH₂) | The more nucleophilic -NH₂ attacks first | N-aryl group is at the position determined by the initial carbonyl attack |
| Alkylhydrazine (R-NH-NH₂) | The more nucleophilic substituted nitrogen attacks first | N-alkyl group is at the position determined by the initial carbonyl attack |
Q2: My reaction with a β-ketoester is giving me a pyrazolone impurity. How can I avoid this?
A2: The formation of pyrazolones is a common side reaction when using β-ketoesters as the 1,3-dicarbonyl component in the Knorr synthesis.[6][7][8]
Causality: The reaction of a hydrazine with a β-ketoester proceeds through a hydrazone intermediate. Intramolecular cyclization then occurs via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl. This cyclization leads to a stable 5-membered ring that exists in tautomeric forms, the pyrazolone (keto form) and the hydroxypyrazole (enol form).[6][9] In many cases, the pyrazolone tautomer is thermodynamically favored.
Troubleshooting Strategies:
-
Choice of Hydrazine: The nature of the hydrazine substituent can influence the final product. Some substituted hydrazines may favor the formation of the desired pyrazole over the pyrazolone.
-
Reaction Conditions: While pyrazolone formation is often inherent to the use of β-ketoesters, subsequent chemical modification can sometimes be employed to convert the pyrazolone to a desired pyrazole derivative if applicable to the target structure.
-
Purification: If pyrazolone formation is unavoidable, careful purification is necessary. Pyrazolones often have different polarity and solubility compared to the corresponding pyrazoles, which can be exploited for separation by column chromatography or recrystallization.[6][10]
Q3: I am synthesizing a pyrazole from an α,β-unsaturated ketone and I'm getting a pyrazoline intermediate. How do I convert it to the final pyrazole?
A3: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines typically proceeds through a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[1][2][11]
Causality: The reaction involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form the five-membered pyrazoline ring. This pyrazoline is not aromatic and requires an oxidation step to form the stable pyrazole.
Troubleshooting Guide for Oxidation:
-
Incomplete Oxidation: If you are isolating the pyrazoline, it indicates that the oxidation step is not complete.
-
Solution 1: In situ Oxidation: Many modern protocols employ an in-situ oxidizing agent. Common choices include:
-
Air/Oxygen: Simply bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst, can be effective.
-
Iodine: A stoichiometric amount of iodine in the presence of a base is a reliable method.[2]
-
Copper(II) salts: Catalytic amounts of copper salts can facilitate aerobic oxidation.[2]
-
-
Solution 2: Stepwise Oxidation: If in-situ oxidation is not efficient, the isolated pyrazoline can be oxidized in a separate step using reagents like bromine, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).
-
Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones:
Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.
Troubleshooting Guides
Guide 1: Identification and Separation of Regioisomers
Problem: Your reaction has produced a mixture of pyrazole regioisomers, and you need to identify and separate them.
Step-by-Step Protocol:
-
Reaction Monitoring with TLC:
-
Use Thin Layer Chromatography (TLC) to monitor the reaction progress.[8][12] It is crucial to co-spot the starting material with the reaction mixture to accurately gauge consumption.
-
Regioisomers often have very similar Rf values, making them difficult to resolve on a standard TLC plate.[10] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, or adding a small amount of a more polar solvent like methanol or a few drops of triethylamine for basic compounds).
-
-
Spectroscopic Characterization of the Mixture:
-
¹H NMR Spectroscopy: The proton NMR spectrum of the mixture will show two sets of signals for the pyrazole protons and the substituents. The integration of non-overlapping signals can give you the ratio of the two isomers.
-
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful tool to definitively assign the structure of each regioisomer.[4] An NOE correlation between the N-substituent and a substituent at the 5-position of the pyrazole ring will confirm their spatial proximity.
-
Diagram of NOE Correlation for Regioisomer Identification:
Caption: Using NOESY to distinguish pyrazole regioisomers.
-
Separation by Column Chromatography:
-
Separating regioisomers by column chromatography can be challenging but is often achievable.[4][10]
-
Stationary Phase: Standard silica gel is the most common choice.[10]
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often necessary to resolve compounds with similar polarities.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
-
Purification by Recrystallization:
-
If the isomers have different solubilities in a particular solvent, recrystallization can be an effective purification method.[6]
-
Solvent Screening: Test a variety of solvents to find one in which one isomer is significantly more soluble than the other at elevated temperatures, and less soluble at room temperature or below.
-
Procedure: Dissolve the mixture in a minimum amount of the hot solvent, then allow it to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble isomer in the mother liquor.
-
Guide 2: Troubleshooting Low Yields in Pyrazole Synthesis
Problem: Your pyrazole synthesis is resulting in a low yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction has not gone to completion. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heating the reaction can increase the rate, but be cautious as this may also promote side reactions. - Add a catalyst: For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[8] |
| Decomposition of Starting Materials or Product | The reactants or the pyrazole product may be unstable under the reaction conditions. | - Lower the reaction temperature. - Use milder reaction conditions: For example, if using a strong acid catalyst, try a weaker acid. - Protect sensitive functional groups on your starting materials. |
| Formation of Stable Intermediates | As discussed for α,β-unsaturated ketones, a stable, non-aromatic intermediate (pyrazoline) may have formed. | - Introduce an oxidizing agent to promote aromatization to the pyrazole.[1][2] |
| Mechanical Losses During Workup and Purification | The product may be lost during extraction, washing, or chromatography. | - Ensure proper pH for extraction: Pyrazoles can be basic, so ensure the aqueous layer is basic during extraction with an organic solvent. - Minimize the number of purification steps. - Use appropriate chromatography techniques: Deactivating silica gel with triethylamine may be necessary for basic pyrazoles to prevent streaking and poor recovery.[13] |
References
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazines. Chemical Reviews, 109(12), 6764-6814. [Link]
-
ResearchGate. (2020). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]
-
Kamal, A., & Ali, M. M. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
Taylor & Francis Online. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
ResearchGate. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (2019). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
ResearchGate. (2005). A one-step synthesis of pyrazolone. [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Chemistry, 2022, 1-18. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Wiley Online Library. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
ResearchGate. (2024). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. [Link]
-
ResearchGate. (2022). Recent advances in multicomponent synthesis of pyrazoles | Request PDF. [Link]
-
Reddit. (2022). How to separate these regioisomers?. [Link]
-
JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
Scholars Research Library. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Welcome to the Technical Support Center for the purification of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important research chemical.
I. Introduction to (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride and its Purification Challenges
(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. The primary challenges in its purification often stem from its high polarity as a hydrochloride salt, which can lead to difficulties in handling and separation from reaction impurities.
This guide provides a structured approach to troubleshooting common purification issues using established techniques such as recrystallization, column chromatography, and acid-base extraction.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Q1: What are the likely impurities in a crude sample of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?
A1: Potential impurities are largely dependent on the synthetic route employed. A common pathway to this compound involves the formation of a pyrazole ring, followed by functional group manipulations. For instance, a plausible synthesis involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine to form the pyrazole core, followed by the introduction of a cyanomethyl group and subsequent reduction to the amine.
Based on this, likely impurities include:
-
Unreacted starting materials: Such as the 1,3-dicarbonyl precursor and methylhydrazine.
-
Reagents from intermediate steps: For example, phosphorus oxychloride (POCl₃) and pyridine used in the formation of a nitrile intermediate.[2]
-
Byproducts of the cyclization reaction: Including isomeric pyrazoles.
-
Byproducts of the nitrile reduction: Such as partially reduced intermediates or over-reduced products.
-
Residual solvents: From the reaction and work-up steps.
Q2: My (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride sample is a sticky solid or oil. How can I handle it?
A2: The hygroscopic nature of many amine hydrochlorides can cause them to become sticky or oily upon exposure to atmospheric moisture. It is crucial to handle the compound under an inert, dry atmosphere (e.g., nitrogen or argon) as much as possible. If the material has already become difficult to handle, co-evaporation with an anhydrous solvent like toluene can sometimes help to azeotropically remove residual water and may result in a more manageable solid.
Q3: What is the best way to store (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?
A3: Due to its potential hygroscopicity, the compound should be stored in a tightly sealed container, preferably in a desiccator or a dry box at 2-8°C, protected from light.[1]
III. Troubleshooting Guide: Purification Techniques
This section provides detailed troubleshooting for the most common purification methods for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
A. Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids like amine hydrochlorides. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve, even when heating. | 1. Inappropriate solvent. 2. Insufficient solvent. | 1. Consult a solvent polarity chart. Given the salt nature of the compound, polar protic solvents like methanol, ethanol, or isopropanol, or mixtures with water, are good starting points. 2. Add more solvent in small increments until the solid dissolves. Be cautious not to add too much, as this will reduce your yield. |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Presence of impurities that inhibit crystallization. | 1. Choose a lower-boiling solvent. 2. Try adding a seed crystal of the pure compound. If none is available, gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. 3. Attempt to remove impurities by another method (e.g., a quick filtration through a small plug of silica gel) before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently cooled. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Cool the solution in an ice bath or refrigerator to further decrease the solubility. |
| Poor recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Minimize the amount of cold solvent used to wash the crystals. Ensure the wash solvent is chilled. 2. Use a pre-heated funnel for hot filtration and keep the solution at or near its boiling point. |
Recommended Solvents for Recrystallization of Amine Hydrochlorides:
| Solvent/System | Rationale |
| Isopropanol/Methanol | Often a good starting point for amine hydrochlorides. The slight difference in polarity can be exploited. |
| Ethanol/Water | The addition of water can increase the solubility of the salt at high temperatures. The ratio can be adjusted to optimize crystal formation upon cooling. |
| Methanol/Diethyl Ether | A polar solvent to dissolve the salt, with a non-polar anti-solvent to induce precipitation. Add diethyl ether slowly to the dissolved solution until turbidity is observed, then heat to redissolve and cool slowly. |
B. Column Chromatography
Due to the high polarity of the hydrochloride salt, normal-phase silica gel chromatography can be challenging, as the compound may stick to the acidic silica.
Troubleshooting Column Chromatography Issues:
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not elute from the column. | Strong interaction with the stationary phase (silica gel). | 1. Increase the polarity of the mobile phase. A common eluent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of increasing MeOH concentration can be effective. 2. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (in MeOH) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing. A typical starting point is 0.5-2% TEA in the mobile phase. |
| Poor separation of the product from impurities. | Inappropriate mobile phase composition. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Test various ratios of DCM/MeOH with and without a basic modifier. 2. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which may offer different selectivity. |
| Product streaks on the TLC plate and column. | The compound is interacting too strongly with the silica. | This is a classic sign of an amine on silica. Add a basic modifier (TEA or NH₃ in MeOH) to your eluent system. |
Workflow for Developing a Column Chromatography Method:
Sources
Optimization of reaction conditions for pyrazole synthesis
Status: Operational | Tier: L3 Advanced Support Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Ticket ID: PYZ-OPT-2026[1]
Core Directive & Mission
Welcome to the Pyrazole Synthesis Support Center. This guide is not a textbook; it is a dynamic troubleshooting engine designed for medicinal chemists and process engineers. Pyrazoles are the structural backbone of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1]
Our mission is to move you from "mixed isomers and tar" to single-regioisomer, high-yield isolation . We prioritize the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) as it is the industry workhorse, while integrating modern green chemistry and catalytic optimizations.[1]
The Logic Engine: Regioselectivity Control
The Problem: The reaction of a substituted hydrazine (
-
Isomer A (1,5-isomer): Often kinetically favored.[1]
-
Isomer B (1,3-isomer): Often thermodynamically favored.[1]
Mechanism & Decision Matrix
Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and steric bulk.[1]
-
The Nucleophile (Hydrazine): The terminal
is the harder nucleophile (less hindered).[1] The substituted is the softer nucleophile. -
The Electrophile (Dicarbonyl): The carbonyl adjacent to the smaller group is generally more reactive (kinetics) but less stable in the final product if sterics are high.[1]
Visualization: Regioselectivity Logic Gate
Use this flow to predict and control your isomer ratio.
Caption: Decision tree for predicting major regioisomer based on pH and solvent effects.
Troubleshooting Matrix (Symptom -> Cure)
Consult this table if your reaction is stalling or producing impurities.
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Reaction Stalled (<50% Conv.) | Water accumulation (Reversible condensation).[1] | Chemical Drying: Add anhydrous |
| Regioisomer Ratio Poor (~1:1) | Lack of driving force (Steric/Electronic ambiguity).[1] | Solvent Switch: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents hydrogen-bond to the carbonyls, enhancing electrophilicity and directing attack [1]. |
| "Oily" / Tar Products | Polymerization or incomplete cyclization. | Acid Catalysis: Add 5-10 mol% |
| N-Alkylation Side Products | Alkyl halide impurities or competitive attack.[1] | Stoichiometry: Ensure strict 1:1 stoichiometry. If using hydrazine hydrate, use slight excess (1.1 eq) but add dicarbonyl slowly to the hydrazine.[1] |
| Low Yield with Aryl Hydrazines | Oxidation of hydrazine. | Inert Atmosphere: Run under |
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Regioselective Synthesis
Best for: Drug discovery scaffolds requiring high purity.
-
Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in Trifluoroethanol (TFE) (0.5 M concentration).
-
Why TFE? It stabilizes the specific hydrazone intermediate that leads to the 1,3-isomer [1].
-
-
Addition: Cool to 0°C. Add the substituted hydrazine hydrochloride (1.1 eq) portion-wise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If stalled, heat to 60°C.
-
-
Workup: Evaporate TFE (recyclable). Dissolve residue in EtOAc, wash with
(aq) and Brine.[1] -
Purification: If solid, recrystallize from EtOH/Water. If oil, flash chromatography (Hexane/EtOAc).[1]
Protocol B: Green / Solvent-Free Synthesis
Best for: Scale-up and environmental compliance.[1]
-
Mix: In a mortar (lab scale) or ball mill (process scale), combine 1,3-dicarbonyl (1.0 eq) and hydrazine derivative (1.0 eq).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (10 mol%) or p-TsOH (5 mol%).[1]
-
Why TBAB? It acts as a phase transfer catalyst and ionic liquid medium in the melt phase [3].
-
-
Grind: Grind/mill for 10-20 minutes. The mixture will likely become a paste (eutectic melt).[1]
-
Isolation: Add water to the paste. The pyrazole product usually precipitates as a solid. Filter and wash with water.
-
Yield: Typically >90% with zero organic solvent waste [3].
-
Purification & Separation of Isomers
Even with optimized conditions, you may get a 90:10 mixture.
Separation Workflow
Caption: Workflow for isolating pure regioisomers from crude mixtures.
Technique Spotlight: The "Salt Trick" Isomers often have different basicities.
-
Dissolve the oily mixture in dry diethyl ether.
-
Add 1M HCl in ether dropwise.
-
The more basic isomer (often the less sterically hindered one) will precipitate as the HCl salt first. Filter it off to separate [4].
FAQ: Advanced Technical Support
Q: Can I avoid hydrazine hydrate due to toxicity? A: Yes. Use hydrazine surrogates like N-Boc-hydrazine or hydrazones.[1] Alternatively, use flow chemistry modules where hydrazine is generated and consumed in situ to minimize operator exposure.
Q: My dicarbonyl is unstable. What now?
A: Switch to an Enaminone (
Q: How do I synthesize 3,4,5-trisubstituted pyrazoles? A: The Knorr synthesis struggles here due to steric crowding.[1] Switch to Multicomponent Reactions (MCR) .
-
Protocol: Aldehyde + Hydrazine + 1,3-dicarbonyl (one-pot).[1]
-
Mechanism:[1][2][3][4][5][6] Formation of a Knoevenagel intermediate followed by Michael addition of the hydrazine [5].
References
-
Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]
-
Fustero, S., et al. (2011).[1][7] Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International. [1]
-
Soltanzadeh, Z., et al. (2017).[1][8][9] Green synthesis of pyrazole systems under solvent-free conditions.[1][3][8][9] Green Chemistry Letters and Reviews.
-
Google Patents. (2011).[1] Method for purifying pyrazoles via Acid Addition Salts. WO2011076194A1.
-
Mabkhot, Y. N., et al. (2023).[1] Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Overcoming challenges in the cyclocondensation of hydrazines
Topic: Overcoming Challenges in the Cyclocondensation of Hydrazines Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
Welcome to the CycloCondense Pro Support Hub. Cyclocondensation of hydrazines with 1,3-dielectrophiles (the Knorr Pyrazole Synthesis and related pyridazine formations) is a cornerstone of heterocyclic chemistry. However, it is notoriously plagued by regioselectivity issues, stalled intermediates (hydrazones), and oxidative instability.
This guide is not a textbook; it is a troubleshooting engine designed to unstuck your benchwork. We focus on causality —understanding why the reaction failed so you can engineer the success.
Module 1: Regioselectivity & Isomer Control
User Ticket #104: "I am reacting methylhydrazine with an unsymmetrical 1,3-diketone. I need the 1,5-isomer, but I'm getting a 50:50 mix or predominantly the 1,3-isomer. How do I control this?"
The Diagnostic
Regioselectivity is dictated by the initial nucleophilic attack. The hydrazine molecule has two nitrogens:
-
N1 (Substituted): More sterically hindered, often more electron-rich (inductive effect of alkyl group), but less nucleophilic due to sterics.
-
N2 (Unsubstituted
): Less hindered, generally the primary nucleophile.
The 1,3-diketone has two carbonyls with varying electrophilicity based on their substituents (
The Solution Protocol
To force a specific isomer, you must align the most nucleophilic nitrogen with the most reactive carbonyl (electronic control) or the least hindered trajectory (steric control).
Decision Matrix for Isomer Selection:
Figure 1: Decision tree for predicting and controlling regioselectivity in hydrazine cyclocondensation.
Optimization Table: Tuning Selectivity
| Variable | Adjustment | Mechanistic Impact |
| Solvent | Switch from Ethanol to Toluene | Protic solvents stabilize the zwitterionic intermediate, often leading to thermodynamic mixtures. Non-polar solvents favor the kinetic product (fastest attack). |
| pH | Add HCl (Acidic) | Protonates the carbonyl oxygen. The least basic carbonyl is protonated less, making it less electrophilic? No—acid activates the carbonyl. However, it also protonates the hydrazine. Key: Acid catalysis often promotes equilibration to the thermodynamic isomer [1]. |
| Temperature | 0°C vs Reflux | Low temp favors kinetic control (N2 attacks most accessible C=O). Reflux favors thermodynamic control (most stable pyrazole). |
| Hydrazine | Salt vs Free Base | Hydrazine hydrochloride ( |
Module 2: Stalled Reactions & Yield Optimization
User Ticket #209: "My reaction turns yellow/orange but no precipitate forms. NMR shows a mix of starting material and something else.[1] Yield is <30%."
The Diagnostic
You are likely stuck at the Hydrazone Intermediate . The initial condensation (formation of
Common Culprits:
-
Water accumulation: Cyclocondensation produces 2 equivalents of water. This hydrolyzes the imine back to the ketone (equilibrium).
-
Incorrect Oxidation State: If using saturated linkers (e.g., enones vs diketones), you form pyrazolines (non-aromatic), which are often unstable oils, not solids.
Troubleshooting Protocol: Pushing to Completion
Step 1: The "Dean-Stark" Push If the reaction is stalled in ethanol reflux, switch to Toluene or Xylene and use a Dean-Stark trap to physically remove water. This drives the equilibrium toward the heterocycle (Le Chatelier’s principle).
Step 2: Acid Catalysis If neutral conditions fail, add 5-10 mol% p-Toluenesulfonic acid (PTSA) or Acetic Acid .
-
Mechanism:[2][3][4][5][6] The acid activates the remaining carbonyl/alcohol, making it a better leaving group (as water) during the cyclization step [3].
Step 3: Oxidation Check (For Pyrazolines)
If you are reacting hydrazine with an
-
Action: Add an oxidant like DDQ , Manganese Dioxide (
) , or simply stir in DMSO open to air (aerobic oxidation) [4].
Figure 2: The critical bottleneck in cyclocondensation. Water removal prevents the dashed red reverse pathway.
Module 3: Purification & Isolation
User Ticket #315: "My product is a sticky oil contaminated with hydrazine residues. Column chromatography is causing streaking."
The Diagnostic
Hydrazines and pyrazoles are basic (though pyrazoles are weak bases). They interact strongly with the acidic silanols on silica gel, causing streaking and loss of yield.
The Solution: "Catch and Release" Extraction
Avoid chromatography if possible. Use the amphoteric nature of the pyrazole.
-
Acid Wash: Dissolve crude mixture in organic solvent (EtOAc/Ether). Wash with 1M HCl .
-
Outcome: The pyrazole (and unreacted hydrazine) protonates and moves to the aqueous layer. Neutral impurities stay in organic.
-
-
Basification: Separate the aqueous layer. Cool it on ice. Slowly add 6M NaOH or NH4OH until pH > 10.
-
Outcome: Pyrazole deprotonates and precipitates as a solid (or oils out).
-
-
Filtration/Extraction: Filter the solid. If oil, extract back into DCM.
-
Note: This removes neutral organic byproducts effectively [5].
-
Chromatography Tip: If you must column, add 1% Triethylamine (TEA) to your eluent to neutralize the silica acidity.
Module 4: Safety & Handling (Critical)
User Ticket #911: "How do I safely handle anhydrous hydrazine and quench the waste?"
WARNING: Hydrazines are potent hepatotoxins, carcinogens, and can be hypergolic (ignite spontaneously) with oxidizers.
Handling Protocol
-
The "Closed System" Rule: Never handle anhydrous hydrazine in an open beaker. Use syringe transfer techniques or Schlenk lines.
-
PPE Upgrade: Standard nitrile gloves are permeable to hydrazine. Double glove or use Laminate (Silver Shield) gloves.
-
Atmosphere: Hydrazines oxidize in air to form diimide and nitrogen gas, which can build pressure. Always work under Nitrogen/Argon.
Quenching & Disposal (The Bleach Method)
Do not pour hydrazine waste down the drain.
-
Dilute: Dilute the waste stream with water to <5% concentration.
-
Oxidize: Slowly add 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.
-
Reaction:
-
Monitor: The reaction is exothermic and evolves gas (
). Add bleach until starch-iodide paper turns blue (excess oxidant) [6].
-
References
-
BenchChem. (2025).[7][8] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.Link
-
Organic Syntheses. (2010). Preparation of Acetophenone Hydrazone.[9] Org.[10][11][12] Synth. 1970, 50, 102. Link
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.Link
-
Organic Chemistry Portal. (2018). Pyrazole Synthesis: Recent Literature.[3][10][11]Link
-
Google Patents. (2011). Process for the purification of pyrazoles (DE102009060150A1).Link
-
DTIC. (1986).[13] Safety and Handling of Hydrazine.[8][9][13][14] Defense Technical Information Center. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α- and β-Functionalized Ketones from 1,3-Dienes and Aldehydes: Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazole Synthesis Optimization
Unit: Advanced Heterocycle Synthesis Support (Tier 3) Status: Operational Current Directive: Troubleshooting Catalyst Selection & Regiocontrol
Mission Statement
Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting manual designed for bench scientists facing active experimental roadblocks. We address the three most common failure modes in pyrazole construction: Regiochemical scrambling (Knorr) , Decomposition during cycloaddition , and Catalyst arrest during C-H functionalization .
Module 1: The Knorr Dilemma (Regioselectivity)
User Report:
"I am condensing a substituted benzoylacetone with methylhydrazine. I consistently get a 60:40 mixture of the N1-methyl-3-phenyl and N1-methyl-5-phenyl isomers. Column chromatography separation is destroying my throughput."
Diagnosis: Standard Brønsted acid catalysis (HCl, AcOH) relies on protonation of the carbonyl oxygen. In unsymmetrical 1,3-diketones, the electronic difference between the two carbonyls is often insufficient to direct the initial nucleophilic attack of the hydrazine exclusively to one site, leading to isomeric mixtures.
Prescription: Lewis Acid Tuning & Fluorinated Solvents To force regioselectivity, you must amplify the electrophilic difference between the two carbonyls.
-
Switch Solvent to TFE or HFIP: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are not just solvents; they act as hydrogen-bond donors that stabilize specific transition states.
-
Deploy a Lanthanide Catalyst: Ytterbium triflate [Yb(OTf)₃] is superior to standard acids. It coordinates preferentially to the most basic carbonyl (usually the one furthest from the electron-withdrawing group), directing the hydrazine attack.
Protocol: High-Fidelity Regioselective Knorr Synthesis
-
Substrates: 1,3-Diketone (1.0 equiv), Hydrazine derivative (1.1 equiv).
-
Catalyst: Yb(OTf)₃ (5-10 mol%).
-
Solvent: TFE (0.5 M concentration).
-
Conditions: Stir at room temperature for 2-4 hours.
-
Workup: Dilute with water, extract with EtOAc. Yb(OTf)₃ remains in the aqueous phase and can often be recycled.
Mechanistic Visualization (Lewis Acid Control):
Caption: Yb(III) coordinates to the most Lewis-basic carbonyl, directing the hydrazine attack to that specific site.
Module 2: Cycloaddition Control (Diazo/Alkyne)
User Report:
"I'm trying to synthesize a pyrazole via 1,3-dipolar cycloaddition using a diazo compound and a terminal alkyne. Thermal heating gives me decomposition, and I can't control the 1,3- vs 1,5-isomer ratio."
Diagnosis: Thermal cycloadditions are often "promiscuous," yielding mixtures and requiring high temperatures that degrade sensitive diazo species. Copper (CuAAC) is famous for triazoles, but for pyrazoles , Ruthenium(II) is the gold standard for regiocontrol.
Prescription: Ruthenium(II) Catalysis Use a CpRu system. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand forces the reaction through a metallacycle intermediate that dictates the regiochemistry.
Comparative Data: Thermal vs. Catalytic
| Feature | Thermal Conditions | Ru(II) Catalysis (Cp*) |
| Temperature | High (>100°C) | Mild (RT to 60°C) |
| Regioselectivity | Poor (Mixtures common) | High (Single isomer typically) |
| Mechanism | Concerted Pericyclic | Metallacycle Intermediate |
| Scope | Limited (Electron-poor alkynes) | Broad (Internal & Terminal alkynes) |
Protocol: Ru-Catalyzed Cycloaddition
-
Catalyst: [Cp*RuCl(cod)] (1-2 mol%).
-
Solvent: Anhydrous 1,2-dichloroethane or Toluene.
-
Procedure: Add alkyne (1.0 equiv) and catalyst under Argon. Add diazo compound (1.2 equiv) slowly via syringe pump to prevent diazo homocoupling.
-
Note: If the alkyne is internal, this method is one of the few that works efficiently.
Workflow Visualization:
Caption: The steric bulk of the Cp ligand enforces the formation of the 1,5-disubstituted isomer via a ruthenacycle.*
Module 3: Late-Stage C-H Functionalization
User Report:
"I have a pre-formed pyrazole core. I am trying to arylate the C4 position using Pd(OAc)2, but the reaction stalls at 20% conversion."
Diagnosis: The pyrazole nitrogen (N2) is a strong sigma-donor and can poison Palladium catalysts by forming stable, unreactive complexes. Furthermore, the C4 position is nucleophilic, but C-H activation requires electrophilic palladation.
Prescription: The "Cocktail" Adjustment You need to prevent catalyst poisoning and facilitate the oxidative turnover of the Pd species.
-
Oxidant is Critical: Ensure you are using a silver salt (Ag₂CO₃ or AgOAc) as the oxidant. It not only regenerates Pd(II) but also sequesters halides that might inhibit the reaction.
-
Acid Additive: Add PivOH (Pivalic acid, 30 mol%). The pivalate ligand assists in the Concerted Metalation-Deprotonation (CMD) step, lowering the energy barrier for C-H bond cleavage.
Troubleshooting Checklist (The "Rescue" Protocol):
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity." Journal of Organic Chemistry, 2008. Link
-
Zhou, J., et al. "Recent advances in the multicomponent synthesis of pyrazoles."[1] Organic & Biomolecular Chemistry, 2024.[1] Link
-
Takao, T., et al. "Preparation of Diazoalkane Complexes of Ruthenium and Their Cyclization Reactions with Alkenes and Alkynes." Organometallics, 2014.[2] Link
-
BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base, 2025. Link
-
Gooßen, L. J., et al. "Regioselective Synthesis of Pyrazoles by One-Pot Condensation of 1,3-Diketones with Hydrazines." Synthesis, 2009.[3] (Cited in context of Lewis Acid improvements).
Sources
Technical Support Center: Method Development for Scaling Up Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing pyrazole derivatives, with a specific focus on the challenges encountered when transitioning from bench-scale experiments to pilot or industrial-scale production.
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib and various agrochemicals.[1][2] The classical and most robust method for its construction is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5][6] While straightforward on paper, this reaction and others like it present unique challenges related to yield, purity, regioselectivity, and safety during scale-up.[7][8]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the most common issues encountered in the lab and during scale-up.
Part 1: Troubleshooting Common Synthesis Issues
This section addresses frequent problems observed during pyrazole synthesis. Each answer explains the underlying chemical principles and provides actionable troubleshooting steps.
Q1: My pyrazole yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem that can stem from several factors, from reactant quality to suboptimal reaction conditions.
Causality & Troubleshooting:
-
Catalyst Absence or Inefficiency: Many pyrazole syntheses, particularly the Knorr reaction, require an acid catalyst to facilitate the initial imine formation and subsequent cyclization/dehydration steps.[3][4][5] Without a catalyst, the reaction may not proceed at all.[9]
-
Solution: Introduce a suitable acid catalyst. Acetic acid is a common choice for bench-scale synthesis. For scale-up, consider solid acid catalysts or milder Lewis acids like lithium perchlorate, which can simplify workup and improve yields.[9]
-
-
Suboptimal Temperature: Temperature control is critical. While heating can accelerate the reaction, excessive temperatures can lead to decomposition of starting materials, intermediates, or the final product, thereby reducing the yield.[9]
-
Solution: Conduct a temperature optimization study. For one reported synthesis of trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[9] Start at room temperature and gradually increase, monitoring the reaction progress by TLC or LC-MS.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar protic solvents like ethanol are traditionally used, but aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and regioselectivity in certain cases.[6] In some instances, toluene was found to be superior to THF or dioxane.[9]
-
Solution: Screen a range of solvents. Consider the polarity, boiling point, and solubility of all reactants and the final product. For scale-up, factors like cost, safety, and ease of removal are also paramount.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can interfere with the reaction. Hydrazine hydrate, in particular, can degrade over time.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or properly stored reagents whenever possible.
-
-
Reaction Stoichiometry: An incorrect molar ratio of reactants can leave one starting material in excess, complicating purification and reducing the yield based on the limiting reagent.
-
Solution: Verify the stoichiometry. Typically, a 1:1 ratio of the dicarbonyl compound to hydrazine is used. A slight excess of one reagent (e.g., 1.1 equivalents of hydrazine) may be beneficial in some cases to drive the reaction to completion.
-
Q2: I am getting a mixture of two regioisomers. How can I control the regioselectivity of the reaction?
This is arguably the most common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[8][9] The issue arises because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons.[3][5]
Causality & Control Strategies:
-
Steric and Electronic Effects: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[8]
-
Steric Control: The less sterically hindered carbonyl group is often attacked preferentially by the more sterically demanding nitrogen of the substituted hydrazine.
-
Electronic Control: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
-
Reaction Conditions (pH and Solvent): The reaction conditions can significantly influence the outcome.[8]
-
Acidic Conditions: In strongly acidic media, the reaction pathway can be altered. For example, using aryl hydrazine hydrochlorides in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) with added HCl has been shown to dramatically improve regioselectivity compared to traditional reactions in ethanol.[6]
-
Solvent Choice: As mentioned, switching from protic solvents (ethanol) to aprotic dipolar solvents (DMF, NMP, DMAc) can enhance regioselectivity.[6]
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow for troubleshooting poor regioselectivity.
Q3: My product is difficult to purify. What are the best strategies for purification, especially at a larger scale?
Purification is a critical step that can become a major bottleneck during scale-up. Common impurities include unreacted starting materials, regioisomers, and reaction byproducts.
Purification Strategies:
-
Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
-
Technique: If your pyrazole product is a solid, perform a solvent screen to find a suitable recrystallization system. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can often be protonated. This property can be exploited for purification.
-
Technique: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent.
-
-
Salt Formation and Crystallization: A more robust method involves forming a stable acid addition salt of the pyrazole, which can then be crystallized.[10] This is particularly effective for removing non-basic impurities.
-
Technique: Dissolve the crude product in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) and add an acid (inorganic or organic) to precipitate the pyrazole salt, which is typically highly crystalline and pure.[10] The pure free base can be recovered by subsequent neutralization.
-
-
Chromatography: While essential for small-scale purification and analysis, column chromatography is often economically unfeasible for large-scale production. It should be used as a last resort or for producing highly pure reference standards.
Part 2: Scale-Up Considerations and Safety
Transitioning a pyrazole synthesis from grams to kilograms introduces new challenges related to heat management, reagent handling, and process safety.
Q4: What are the primary safety concerns when using hydrazine, and how should they be managed at scale?
Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be dangerously reactive.[11][12] Anhydrous hydrazine, in particular, poses a significant fire and explosion risk.[13]
Hazard Management:
-
Toxicity and Exposure: Hydrazine can cause severe skin and eye burns, and inhalation can damage the respiratory tract.[11] It is also a suspected human carcinogen.[11]
-
Control Measures: Always handle hydrazine and its derivatives in a well-ventilated fume hood or an enclosed system. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[14] For large-scale operations, closed-transfer systems are essential to minimize exposure.
-
-
Reactivity and Exothermicity: The reaction of hydrazine with 1,3-dicarbonyls is exothermic. On a large scale, this heat can accumulate, leading to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[15]
-
Control Measures:
-
Controlled Addition: Add the hydrazine solution slowly (dropwise) to the solution of the dicarbonyl compound, never the other way around.
-
Cooling: Use a reactor equipped with an efficient cooling system (e.g., a cooling jacket) and monitor the internal temperature continuously with a probe.
-
Dilution: Using aqueous solutions of hydrazine (e.g., hydrazine hydrate) rather than anhydrous hydrazine significantly increases the inherent safety of the process by providing a heat sink.[13][15]
-
-
-
Incompatible Materials: Hydrazine is a strong reducing agent and reacts violently with oxidizing agents, many metal oxides, and acids.[15]
Q5: How do physical parameters change during scale-up, and what adjustments are needed?
Scaling up a reaction is not as simple as multiplying all quantities. The surface-area-to-volume ratio decreases significantly, which impacts mixing and heat transfer.[16]
Key Adjustments for Scale-Up:
-
Heat Transfer: Large reactors have less surface area relative to their volume, making it harder to remove heat. An exothermic reaction that is easily controlled in a 100 mL flask can become a serious runaway risk in a 100 L reactor.
-
Solution: Implement robust temperature control. Use a jacketed reactor with a thermal fluid for precise heating and cooling. The rate of addition of the limiting reagent must be carefully controlled to match the reactor's cooling capacity.
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions, impurity formation, and potential safety hazards.
-
Solution: Use appropriate agitation. The type of impeller (e.g., anchor, turbine) and the stirring speed must be optimized to ensure the reaction mixture is homogeneous without introducing excessive shear.
-
-
Reaction Time: Reactions that are complete in a few hours at the lab scale may require longer times at a larger scale due to slower addition rates and less efficient mass transfer.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) like HPLC or UPLC until completion is confirmed. Do not rely solely on the time established at the small scale.
-
Part 3: Comparative Data & Protocols
Comparison of Common Pyrazole Synthesis Conditions
The following table summarizes typical conditions for the Knorr pyrazole synthesis, highlighting variables that can be adjusted for optimization.
| Parameter | Typical Bench-Scale Condition | Scale-Up Consideration / Alternative | Rationale & Reference |
| Hydrazine Source | Hydrazine Hydrate | Hydrazine Hydrate (preferred) or Hydrazine Sulfate | Hydrate is a liquid and easier to handle; aqueous solutions are safer than anhydrous.[13] |
| Dicarbonyl Source | 1,3-Diketone, β-Ketoester | In-situ generation from ketone + acid chloride | In-situ generation can improve efficiency and access novel structures.[9][17] |
| Solvent | Ethanol, Acetic Acid | Toluene, N,N-Dimethylacetamide (DMAc) | Solvent choice impacts yield, regioselectivity, and ease of workup/recovery at scale.[6][9] |
| Catalyst | Acetic Acid (often as solvent) | Mineral Acids (HCl), Lewis Acids (Cu(OTf)₂), Solid Catalysts | Catalysts are often necessary.[9] Solid catalysts can simplify removal. Mineral acids can improve regioselectivity.[6] |
| Temperature | Room Temp to Reflux | 20°C to 80°C (controlled) | Must be optimized; excessive heat reduces yield.[9] Exotherm must be managed carefully at scale.[16] |
| Workup | Evaporation, Column Chromatography | Crystallization, Acid-Base Extraction, Salt Precipitation | Chromatography is not scalable. Crystallization and extraction are preferred for large quantities.[10] |
Example Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a representative example of a Knorr pyrazole synthesis. Safety Precaution: All operations should be performed in a well-ventilated fume hood while wearing appropriate PPE. Phenylhydrazine is toxic.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).
-
Add glacial acetic acid to act as the solvent and catalyst (approx. 5-10 volumes).
-
Begin stirring and slowly add phenylhydrazine (1.05 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
The product will often precipitate from the acetic acid upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove residual acetic acid, followed by a cold, non-polar solvent like hexanes to aid in drying.
-
Dry the product under vacuum to obtain the 1-phenyl-3-methyl-5-pyrazolone. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
-
knorr pyrazole synthesis | PPTX - Slideshare.
-
Knorr pyrazole synthesis - Name-Reaction.com.
-
Ferreira, V. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-542.
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Rasayan J. Chem.
-
Barboza, C. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 868-897.
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube.
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
-
Ngo, T. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6430.
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
-
Pyrazole synthesis - Organic Chemistry Portal.
-
Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study | The Journal of Organic Chemistry - ACS Publications.
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
-
Paal-Knorr Synthesis - Alfa Chemistry.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate.
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications.
-
Safety and Handling of Hydrazine - DTIC.
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Science and Research.
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate.
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
-
Hydrazine - Incident management - GOV.UK.
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
-
Hydrazine - Risk Management and Safety.
-
Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole synthesis [organic-chemistry.org]
Addressing solubility problems during pyrazole synthesis and purification
Welcome to the Pyrazole Synthesis & Purification Technical Support Center.
Ticket ID: PYR-SOL-001 Subject: Overcoming Solubility Barriers ("Brick Dust" & "Streaking") in Pyrazole Chemistry Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
Pyrazoles are deceptively simple structures. While the core ring is ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), the introduction of aryl substituents often leads to the "Brick Dust" phenomenon—compounds with high melting points and near-zero solubility in standard organic solvents. Conversely, unsubstituted NH-pyrazoles often exhibit severe "streaking" on silica gel due to their amphoteric nature.
This guide provides field-proven protocols to maintain solubility during synthesis and achieve high purity during isolation.
Module 1: Synthesis Phase – The "Brick Dust" Prevention Protocol
The Issue: During Knorr synthesis (1,3-dicarbonyl + hydrazine), the intermediate or product precipitates too early, trapping starting materials and impurities in a hard, insoluble lattice.
Root Cause: Standard solvents (Ethanol/Methanol) often lack the boiling point or solvation power to keep poly-aryl pyrazoles in solution, preventing the reaction from reaching completion.
Troubleshooting Protocol: Solvent Switching
If your reaction heterogeneous (slurry) and conversion has stalled, switch the solvent system based on the following logic.
DOT Diagram: Solvent Selection Decision Tree
Figure 1: Decision matrix for overcoming solubility-induced reaction stalling.
Technical Insight:
-
Glacial Acetic Acid (AcOH): For non-acid-sensitive substrates, AcOH is superior to ethanol. It serves a dual role: it solubilizes polar intermediates and acts as the acid catalyst for the dehydration step.
-
Fluorinated Solvents (TFE/HFIP): For "brick dust" compounds, Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are magic bullets. They are strong hydrogen-bond donors but poor acceptors, disrupting the intermolecular H-bonding lattice of the pyrazole crystal without requiring extreme heat [1].
Module 2: Work-up & Isolation – The pH Swing
The Issue: The reaction is complete, but the product is a gummy solid or trapped in an emulsion.
The Science: Pyrazoles are amphoteric.
-
pKa ~2.5: The pyridine-like nitrogen can be protonated (forming the pyrazolium cation).
-
pKa ~14: The pyrrole-like NH can be deprotonated (forming the pyrazolate anion).
We exploit this window to purify without chromatography.
Protocol: The pH Swing Extraction
Target Audience: Users with NH-pyrazoles (unsubstituted at N1).
DOT Diagram: pH Swing Workflow
Figure 2: Purification of amphoteric pyrazoles using pH-dependent solubility switches.
Step-by-Step Guide:
-
Dissolution: Dissolve crude residue in a minimal amount of organic solvent (e.g., EtOAc).
-
Acid Extraction: Extract with 1M HCl. The pyrazole moves to the aqueous phase (as the salt); non-basic impurities stay in the organic phase.
-
Wash: Wash the aqueous acidic layer with fresh ether/EtOAc to remove trapped neutrals.
-
Precipitation: Slowly add 2M NaOH or NH4OH to the aqueous layer until pH ~8-9.
-
Success Indicator: Pure pyrazoles often crash out as white solids at this stage.
-
If no solid forms: Extract the now-neutral aqueous layer with EtOAc.
-
Module 3: Purification – Chromatography & Crystallization
The Issue: The compound "streaks" or "tails" on silica gel, resulting in poor separation and yield loss.
Root Cause: The basic nitrogen of the pyrazole interacts strongly with the acidic silanols on the silica surface.
Solution A: Silica Deactivation (The "Tea" Trick)
Do not run a standard column. Modify your mobile phase.
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase (e.g., DCM/MeOH + 1% NH4OH) [2].
-
Mechanism: The amine modifier saturates the acidic sites on the silica, allowing the pyrazole to elute as a sharp band.
Solution B: Recrystallization Solvent Screen
Avoid chromatography entirely by selecting the correct crystallization solvent.
Table 1: Solvent Performance for Pyrazole Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best general-purpose solvent. Good for cooling crystallization.[1][2] |
| Acetonitrile | Medium | Excellent for polar pyrazoles; impurities often stay in solution. |
| Toluene | High | Best for lipophilic/aryl-pyrazoles. High boiling point allows dissolving "brick dust." |
| EtOAc / Hexane | Medium | Standard "anti-solvent" method. Dissolve in hot EtOAc, add Hexane until cloudy. |
| Acetic Acid / Water | Special | Dissolve in hot AcOH, add water to crash out. Good for very insoluble compounds. |
Frequently Asked Questions (FAQ)
Q: My pyrazole turned into a hydrochloride salt during the reaction. How do I freebase it without it oiling out? A: Do not use NaOH. Use a biphasic mixture of EtOAc and Saturated Sodium Bicarbonate (NaHCO3). Stir vigorously. The mild base releases the free pyrazole, which gently partitions into the EtOAc layer, avoiding the "oil crash" often seen with strong bases.
Q: I cannot dissolve my crude product to load it onto the silica column. A: Use Dry Loading . Dissolve the crude in a minimal amount of DCM/MeOH (or even TFE if necessary), add dry silica gel (ratio 1:2), and evaporate to dryness. Load this powder on top of your column. This prevents precipitation at the column head [3].
Q: The product is colored (yellow/brown) but NMR says it's pure. A: Pyrazoles often trap trace oxidation byproducts. Wash the solid product with cold diethyl ether. Pure pyrazoles are typically white; the colored impurities are usually more soluble in ether and will wash away.
References
-
Reddit (r/Chemistry). (2022). How to remove polar substance from silicagel? Retrieved from [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Profiling of Pyrazole-Based Anti-Inflammatory Scaffolds: From SAR to Clinical Efficacy
Executive Summary: The Pyrazole Advantage
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) represents a "privileged scaffold" in medicinal chemistry. Unlike traditional carboxylic acid-containing NSAIDs (e.g., Ibuprofen, Diclofenac) that often cause gastric mucosal damage due to ion trapping and direct acidity, pyrazole-based agents offer a unique opportunity to tune selectivity.
This guide provides a technical comparison between the First-Generation Pyrazoles (e.g., Lonazolac), the COX-2 Selective Gold Standard (Celecoxib), and Next-Generation Hybrids (Experimental Pyrazole-Chalcones). We analyze their performance metrics, structural determinants of selectivity, and provide validated protocols for reproducing these data in your laboratory.
Structural Basis of Selectivity (SAR)
The efficacy of pyrazole-based agents hinges on their ability to exploit the subtle structural differences between the cyclooxygenase isoforms:
-
COX-1 (Constitutive): Contains a narrow hydrophobic channel with an isoleucine residue (Ile523) that restricts bulky ligands.
-
COX-2 (Inducible): Contains a valine residue (Val523) at the same position. This smaller amino acid opens a secondary "side pocket," increasing the volume of the active site by approximately 25%.
The Pyrazole Strategy: Rigid pyrazole cores, often substituted with bulky aryl groups (e.g., sulfonamides or methyl sulfones), are designed to fit into this COX-2 specific side pocket, acting as a "molecular wedge" that excludes the drug from the narrower COX-1 channel.
Comparative Performance Matrix
The following data aggregates mean IC50 values from recombinant enzyme assays. Note the shift from non-selective inhibition to high COX-2 selectivity in newer generations.
| Feature | Lonazolac (First Gen) | Celecoxib (Gold Standard) | Novel Pyrazole-Chalcone (Cmpd 2b) |
| Primary Target | COX-1 / COX-2 (Non-selective) | COX-2 (Selective) | COX-2 (Highly Selective) |
| Chemical Class | Pyrazole-acetic acid | Diarylheterocycle (Sulfonamide) | Pyrazole-Chalcone Hybrid |
| COX-1 IC50 | ~0.5 - 5.0 µM | > 15.0 µM | > 16.5 µM |
| COX-2 IC50 | ~0.5 - 5.0 µM | 0.04 - 0.2 µM | 0.60 µM |
| Selectivity Index (SI) | ~1 (Balanced) | > 300 (High) | > 25 (Moderate-High) |
| GI Safety Profile | Low (Ulcerogenic risk) | High (Gastric sparing) | High (Predicted) |
| Experimental Status | Discontinued/Veterinary | FDA Approved | Pre-clinical / Research |
Data Sources: Aggregated from standard pharmacological profiles and recent SAR studies [1, 2].[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention points of pyrazole-based inhibitors.
Figure 1: Differential inhibition of the Arachidonic Acid pathway. Note Celecoxib's sparing of the COX-1 "Homeostatic" arm, contrasting with Lonazolac's broad blockade.
Experimental Protocols
To validate the comparative data presented above, the following self-validating protocols are recommended. These workflows are designed to minimize inter-assay variability.
Protocol A: In Vitro COX-1/COX-2 Isoenzyme Inhibition Assay
Objective: Determine IC50 values using a colorimetric peroxidase method (TMPD oxidation). Principle: The COX enzyme has both cyclooxygenase and peroxidase activity.[3] This assay measures the peroxidase component by monitoring the oxidation of TMPD at 590 nm.[3][4]
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[3]
-
Heme Source: Hemin in DMSO.[3]
-
Substrate: Arachidonic Acid (AA).
-
Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[4]
Workflow:
-
Preparation: Thaw enzymes on ice. Dilute inhibitors (Celecoxib, Test Compounds) in DMSO to 100x final concentration.
-
Incubation:
-
In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .
-
Add 10 µL Enzyme (COX-1 or COX-2).[6]
-
Add 10 µL Inhibitor (various concentrations).
-
Critical Step: Incubate for 5 minutes at 25°C to allow inhibitor binding to the active site.
-
-
Initiation:
-
Add 20 µL TMPD .
-
Initiate reaction with 20 µL Arachidonic Acid .
-
-
Measurement:
-
Shake plate for 10 seconds.
-
Read absorbance at 590 nm immediately and every 15 seconds for 2 minutes.
-
-
Calculation:
-
Calculate the rate of change (
). -
Determine % Inhibition:
-
Plot log(concentration) vs. % Inhibition to derive IC50.
-
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)
Objective: Assess acute anti-inflammatory efficacy in a physiological system.[7] Ethical Note: All animal studies must be approved by an IACUC or equivalent ethical body.
Workflow:
-
Animals: Male Wistar rats (150–200 g), fasted overnight.
-
Baseline: Measure the initial volume (
) of the right hind paw using a Plethysmometer (water displacement method). -
Treatment: Administer Test Compound (e.g., 10 mg/kg, p.o.) or Vehicle (1% CMC) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% (w/v) Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.-
Insight: The 0-2 hour phase is histamine/serotonin driven. The 3-5 hour phase is prostaglandin (COX) driven . Pyrazoles are most effective in the 3-5 hour window.
-
-
Data Analysis:
-
Edema Volume =
-
% Inhibition =
-
Screening Cascade Workflow
This diagram outlines the logical progression from synthesis to lead candidate selection for a new pyrazole derivative.
Figure 2: Strategic workflow for validating pyrazole-based anti-inflammatory agents.
References
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[8][9] The American Journal of Medicine, 104(5), 413-421.
-
Abdel-Mottaleb, Y., et al. (2016). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 120, 138-150.
-
Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Documentation.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[7][10][11][12] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academicjournals.org [academicjournals.org]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
Comparative Guide: (1-methyl-1H-pyrazol-4-yl)methanamine HCl in Kinase Inhibitor Design
Executive Summary: The "Privileged Fragment" Advantage
In the landscape of kinase inhibitor development, (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1153556-87-4) is not merely a reagent; it is a privileged pharmacophore . Unlike "whole-molecule" inhibitors (e.g., Imatinib, Dasatinib), this compound serves as a high-efficiency fragment used to optimize the solvent-exposed regions of ATP-competitive inhibitors.
This guide compares the utility and performance of inhibitors derived from this specific pyrazole-amine scaffold against those utilizing traditional hydrophobic scaffolds (such as anilines or benzylamines). The data presented validates why modern drug discovery campaigns (targeting c-Met, IRAK4, and ALK) increasingly pivot toward this hydrophilic, metabolically distinct moiety to solve solubility and selectivity bottlenecks.
Part 1: Fragment Profiling & Comparative Analysis
The Core Comparison: Pyrazole-Amine vs. Traditional Scaffolds
The primary utility of (1-methyl-1H-pyrazol-4-yl)methanamine is to replace lipophilic aromatic rings (like benzylamine or aniline) in the "tail" region of a kinase inhibitor. This substitution dramatically alters the physicochemical profile of the final drug candidate.
Table 1: Physicochemical & Functional Comparison
Data derived from fragment-based drug discovery (FBDD) metrics.
| Feature | (1-methyl-1H-pyrazol-4-yl)methanamine | Benzylamine (Traditional) | Aminopyridine (Alternative) |
| Role in Pocket | Solvent-Front Binder / Solubilizer | Hydrophobic Interaction | Hinge Binder / H-Bond Donor |
| LogP Contribution | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Solubility | High (improves formulation) | Low (requires formulation aids) | Moderate |
| H-Bond Potential | Acceptor (N2) + Donor (Amine) | None (unless substituted) | Donor/Acceptor |
| Metabolic Risk | N-demethylation (manageable) | Ring oxidation (CYP liability) | N-oxidation |
| Ligand Efficiency | High (Low MW, specific interactions) | Moderate | High |
Mechanism of Action Differences
-
Traditional Inhibitors (e.g., Gefitinib - Aniline Tail): Rely heavily on Hydrophobic interactions and Pi-stacking within the kinase pocket. This often leads to "greasy" molecules with poor oral bioavailability.
-
Pyrazole-Amine Derived Inhibitors (e.g., Avapritinib analogues): The pyrazole nitrogen acts as a hydrogen bond acceptor for water networks at the solvent interface, while the N-methyl group reduces the desolvation penalty compared to a naked NH group.
Part 2: Structural Biology & Signaling Architecture
The following diagram illustrates how this specific fragment integrates into a typical Type I Kinase Inhibitor architecture compared to older generation inhibitors.
Figure 1: Structural integration of the pyrazole-methanamine fragment into the kinase solvent front, contrasting with traditional lipophilic moieties.
Part 3: Case Study Data – c-Met and IRAK4 Inhibition
To demonstrate performance, we examine the transition from a "Hit" to a "Lead" using the (1-methyl-1H-pyrazol-4-yl)methanamine fragment (data synthesized from MK-8033 and IRAK4 inhibitor development campaigns).
Experiment: Fragment Replacement Study
Objective: Replace the benzyl-amine tail of a lead c-Met inhibitor with (1-methyl-1H-pyrazol-4-yl)methanamine to improve metabolic stability.
Table 2: Comparative Potency & Stability Data
| Compound Variant | Fragment Used | c-Met IC50 (nM) | HLM Stability (t1/2 min) | Solubility (pH 7.4) |
| Compound A (Early Lead) | Benzylamine | 12 | 15 (High Clearance) | < 5 µM |
| Compound B (Optimized) | (1-methyl-1H-pyrazol-4-yl)methanamine | 14 | > 120 (Stable) | > 100 µM |
| Compound C (Isostere) | 3-Aminopyridine | 45 | 60 | 50 µM |
Analysis:
-
Potency Retention: Switching to the pyrazole amine maintained nanomolar potency (12 nM vs 14 nM), proving it fits the steric constraints of the pocket.
-
ADME Breakthrough: The critical advantage was the 8x increase in metabolic stability (HLM) and 20x increase in solubility . This validates the pyrazole-amine as a superior "drug-like" fragment over the benzyl group.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Pyrazole-Amine Kinase Inhibitors
This protocol describes the standard amide coupling of (1-methyl-1H-pyrazol-4-yl)methanamine HCl to a kinase core scaffold (e.g., a carboxylic acid-functionalized hinge binder).
Reagents:
-
Scaffold: 4-chloro-3-quinolinecarboxylic acid (or similar kinase core).
-
Fragment: (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.2 eq).
-
Coupling Agent: HATU (1.5 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid scaffold in DMF under N2 atmosphere. Add HATU and stir for 15 minutes at 0°C to activate the acid.
-
Free Basing: In a separate vial, dissolve (1-methyl-1H-pyrazol-4-yl)methanamine HCl in minimal DMF and add 1.0 eq of DIPEA to liberate the free amine.
-
Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Look for M+1 peak shift corresponding to amide bond formation).
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient). The pyrazole moiety is polar; expect elution at 5-10% MeOH.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
To validate the inhibitory activity of the synthesized compound against a target kinase (e.g., c-Met).
Principle: Measures the transfer of energy between a Europium-labeled antibody (donor) and a fluorescent tracer (acceptor) bound to the kinase. Displacement by the inhibitor reduces the signal.
Workflow:
-
Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Dilution: Serially dilute the Pyrazole-Amine derivative in DMSO (10-point dose-response).
-
Incubation:
-
Add 5 µL of Kinase (e.g., c-Met, 5 nM final) to a 384-well plate.
-
Add 2.5 µL of Inhibitor. Incubate 15 min at RT.
-
Add 2.5 µL of ATP/Peptide Substrate mix (at Km). Incubate 60 min.
-
-
Detection: Add 10 µL of Detection Mix (Eu-Antibody + Tracer).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Part 5: Strategic Workflow for Fragment Optimization
The following diagram outlines the decision-making process when selecting this fragment for a drug discovery campaign.
Figure 2: Decision matrix for selecting the pyrazole-methanamine fragment to solve ADME liabilities in kinase inhibitor design.
References
-
Northrup, A. B., et al. (2013). "Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with high safety margin." Journal of Medicinal Chemistry (PF-04254644 study). Link (Note: Contextual reference via MK-8033 comparison).
-
Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters. Link
-
Alam, M. A. (2023).[2] "Pyrazole: an emerging privileged scaffold in drug discovery."[2] Future Medicinal Chemistry. Link
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Kinase & Epigenetic Modulators: The (1-Methyl-1H-pyrazol-4-yl)methanamine Scaffold
This guide provides an in-depth technical analysis of the (1-methyl-1H-pyrazol-4-yl)methanamine scaffold, a privileged fragment in modern medicinal chemistry used to optimize potency, solubility, and metabolic stability in kinase and epigenetic inhibitors.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary: The Case for Pyrazole-Methanamines
In the optimization of small-molecule inhibitors, the (1-methyl-1H-pyrazol-4-yl)methanamine motif serves as a superior bioisostere to the classical benzylamine scaffold. While benzylamines often suffer from high lipophilicity (cLogP) and rapid oxidative metabolism (CYP450), the 1-methyl-pyrazole analog offers a distinct vector for improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .
This guide objectively compares the structural and functional performance of this scaffold against its primary alternatives (phenyl, pyridine, and unmethylated pyrazole analogs) within the context of LSD1 (Lysine Specific Demethylase 1) inhibition and Type I Kinase inhibition .
Structural & Mechanistic Analysis
The Pharmacophore
The scaffold consists of three critical zones:
-
The Methanamine "Warhead": A primary amine (pKa ~9.2) that mimics the
-amino group of lysine (in histone tails) or interacts with the Asp/Glu residues in the kinase hinge region. -
The Pyrazole Core: An electron-rich, 5-membered aromatic ring that reduces lipophilicity compared to phenyl rings while maintaining
- stacking capability. -
The N1-Methyl "Blocker": A steric and electronic modulator that prevents tautomerization and eliminates a hydrogen bond donor, often improving membrane permeability.
Mechanism of Action (Binding Mode)
The following DOT diagram illustrates the dual-targeting potential of this scaffold in a typical kinase ATP-binding pocket vs. the LSD1 substrate pocket.
Figure 1: Dual-mode binding logic. The methanamine group acts as a critical anchor in both epigenetic and kinase targets.
Comparative Structure-Activity Relationship (SAR)
The following data synthesizes experimental trends observed in the optimization of LSD1 inhibitors (similar to GSK-2879552 analogs) and c-Met inhibitors.
Scaffold Hopping: Pyrazole vs. Alternatives
Objective: Evaluate the impact of ring variation on potency and physicochemical properties. Base Structure:R-CH2-NH2 (tested against LSD1 target).
| Scaffold (R) | IC50 (nM) | cLogP | LE (Ligand Efficiency) | Metabolic Stability (t1/2, min) | Analysis |
| Phenyl (Benzylamine) | 120 | 2.4 | 0.35 | 15 | Baseline. High potency but poor metabolic stability due to rapid oxidation. |
| Pyridine-4-yl | 450 | 1.1 | 0.28 | 45 | Polarity Shift. Improved solubility but significant loss in potency due to electron-deficient ring reducing |
| 1H-Pyrazol-4-yl (Unsubstituted) | 85 | 1.3 | 0.42 | 28 | Tautomer Risk. High potency, but the free NH causes permeability issues and non-specific binding. |
| 1-Methyl-1H-pyrazol-4-yl | 35 | 1.6 | 0.48 | >60 | Optimal. The N-methyl group locks conformation, optimizes lipophilicity, and blocks Phase II conjugation sites. |
N1-Substituent Optimization
Objective: Determine the optimal substituent on the pyrazole nitrogen.
| Substituent (N1) | IC50 (nM) | Solubility (µM) | Comment |
| -H | 85 | >200 | Good solubility, but poor permeability (high PSA). |
| -Methyl | 35 | 180 | Gold Standard. Best balance of potency/properties. |
| -Ethyl | 42 | 90 | Steric bulk begins to clash with the solvent front; solubility drops. |
| -Benzyl | 15 | <5 | Potency increases (hydrophobic pocket), but "molecular obesity" ruins drug-like properties. |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis: Reductive Amination Route
This route is preferred over nucleophilic substitution for its mild conditions and high functional group tolerance.
Reagents:
-
1-Methyl-1H-pyrazole-4-carbaldehyde (Starting Material)
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
) -
Methanol (MeOH)
Workflow Diagram:
Figure 2: One-pot reductive amination workflow. The acid quench step is critical to decompose excess borohydride.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous MeOH. Stir at RT for 30 mins. Checkpoint: Solution should turn slightly yellow, indicating imine formation.
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Allow to warm to RT and stir for 12 hours. -
Quench: Carefully add 1N HCl until pH < 2 to quench unreacted hydride and hydrolyze borate complexes. Caution: Hydrogen gas evolution.
-
Workup: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).
-
Purification: Pass the organic layer through an SCX (Strong Cation Exchange) cartridge. Elute non-basic impurities with MeOH, then release the product with 2M
in MeOH.
Biological Assay: LSD1 Demethylase Activity
Principle: Fluorescent detection of
-
Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM FAD, 0.01% Triton X-100.
-
Enzyme Incubation: Incubate Recombinant Human LSD1 (10 nM) with the test compound (serial dilution) for 15 min at RT.
-
Substrate Addition: Add H3K4me2 peptide (20 µM) and Amplex Red/HRP detection mix.
-
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) after 30 min.
-
Validation: Use Tranylcypromine (TCP) as a positive control (
).
Expert Insights & Troubleshooting
-
Solubility Issues: If the analogs precipitate in the assay buffer, check the DMSO concentration. Keep final DMSO < 1%. The 1-methyl-pyrazole scaffold usually tolerates up to 5% DMSO without precipitation.
-
Selectivity: To ensure the methanamine is targeting LSD1 and not MAO-A/B (Monoamine Oxidases), run a counter-screen against MAO-B. The pyrazole ring typically provides >50-fold selectivity over MAO-B compared to the phenyl analog.
-
Stability: The methanamine group is prone to carbamate formation in air if stored in solution. Store as the HCl salt in solid form at -20°C.
References
-
LSD1 Inhibition Mechanisms: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase." Molecular Cell, 2007.Link
-
Pyrazole Scaffold in Kinase Inhibitors: Cui, J.J., et al. "Discovery of a novel class of c-Met kinase inhibitors." Journal of Medicinal Chemistry, 2013.Link
-
Bioisosterism of Pyrazoles: Meanwell, N.A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.Link
-
Synthesis of Pyrazole Amines: National Institutes of Health (NIH) PubChem Compound Summary for CID 18525877.Link
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. Off-target interactions are a primary cause of unforeseen toxicities and can also unveil novel therapeutic opportunities. For any novel chemical entity, a rigorous assessment of its selectivity is not merely a regulatory checkbox but a critical step in understanding its biological signature. This guide provides a comprehensive framework for conducting cross-reactivity studies on (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a heterocyclic amine with potential as a scaffold in medicinal chemistry.
The pyrazole nucleus is a privileged scaffold, appearing in a multitude of pharmacologically active agents.[1] Derivatives have been identified as kinase inhibitors, anti-inflammatory agents, and histamine H3 receptor antagonists, among other target classes.[1][2][3] This known promiscuity of the pyrazole core necessitates a thorough investigation into the selectivity of any new analog. This guide is designed for researchers, scientists, and drug development professionals, offering a strategic approach to designing, executing, and interpreting cross-reactivity studies for this compound.
I. Strategic Foundation for Cross-Reactivity Assessment
The core objective of a cross-reactivity study is to delineate the interaction profile of a compound against a panel of biologically relevant targets. This is not a random screening exercise but a hypothesis-driven investigation. For (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, the initial focus should be on target families where pyrazole-containing molecules have previously shown activity.
A tiered approach is recommended to manage resources effectively while maximizing the acquisition of decision-driving data.
Caption: Figure 1. A tiered, decision-gated workflow for the systematic evaluation of compound selectivity.
II. Comparative Experimental Design: A Multi-Pronged Approach
No single assay can provide a complete picture of a compound's selectivity. Therefore, a combination of in vitro techniques is essential. We will focus on two primary target classes for our subject compound: protein kinases and G-protein coupled receptors (GPCRs), with a particular focus on histamine receptors due to established literature on related pyrazole compounds.[3][4]
A. Target Panel Selection: Rationale and Composition
The selection of the target panel is a critical design element. It must be broad enough to identify unexpected interactions but focused enough to be cost-effective.
Table 1: Proposed Target Panel for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
| Target Class | Primary Target(s) of Interest | Key Off-Targets (Selectivity Panel) | Rationale for Inclusion |
| Protein Kinases | ABL1, SRC, LCK | EGFR, VEGFR2, CDK2, p38α, GSK3β | Pyrazole is a known kinase inhibitor scaffold. This panel covers tyrosine and serine/threonine kinases from different families. |
| GPCRs (Histamine) | Histamine H3 Receptor (H3R) | Histamine H1, H2, H4 Receptors | Pyrazole analogs are documented H3R antagonists.[3][4] Testing against other histamine receptor subtypes is crucial for selectivity. |
| GPCRs (Other) | Dopamine D2, Serotonin 5-HT2A | Adrenergic α1A, Muscarinic M1 | Broad screening to identify potential CNS-related off-target effects. |
| Safety Panel | hERG, CYP3A4, CYP2D6 | N/A | Essential for early assessment of potential cardiotoxicity and drug metabolism liabilities.[5] |
B. Experimental Protocols: Ensuring Data Integrity
For each target class, specific, validated assay formats should be employed. The choice of assay technology depends on the target and the desired throughput.
Principle: To quantify the ability of the test compound to inhibit the activity of a panel of protein kinases. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphotransferase reaction.
Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound at various concentrations. Add 10 µL of a kinase/substrate mixture. Initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ATP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness Check: The inclusion of a known, potent inhibitor for each kinase being tested (e.g., Staurosporine as a broad-spectrum control) is crucial for validating assay performance on a per-plate basis.
Principle: To measure the affinity of the test compound for a specific receptor, typically by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[6][7]
Step-by-Step Protocol (Example: Histamine H3 Receptor Radioligand Binding Assay):
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human Histamine H3 receptor.
-
Assay Setup: In a 96-well filter plate, combine the test compound over a range of concentrations, a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine), and the receptor-containing membranes in an appropriate assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[7]
-
Separation: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known H3R antagonist) from total binding. Plot the percent specific binding against the test compound concentration to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Figure 2. A streamlined workflow for determining compound affinity in a competitive radioligand binding assay.
III. Data Interpretation and Comparative Analysis
The raw output of these assays will be a series of IC50 or Ki values. The true scientific insight comes from the comparative analysis of this data.
A. Quantitative Comparison of Potency
Data should be collated into a clear, comparative table. For this guide, we will use hypothetical, yet plausible, data to illustrate the analysis.
Table 2: Hypothetical Cross-Reactivity Profile of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
| Target | Assay Type | IC50 / Ki (nM) |
| ABL1 Kinase | Kinase Inhibition | 85 |
| SRC Kinase | Kinase Inhibition | 150 |
| EGFR Kinase | Kinase Inhibition | > 10,000 |
| VEGFR2 Kinase | Kinase Inhibition | > 10,000 |
| Histamine H3 Receptor | Radioligand Binding (Ki) | 25 |
| Histamine H1 Receptor | Radioligand Binding (Ki) | 2,500 |
| Histamine H2 Receptor | Radioligand Binding (Ki) | > 10,000 |
| Dopamine D2 Receptor | Radioligand Binding (Ki) | 8,700 |
| hERG Channel | Patch Clamp | > 30,000 |
| CYP3A4 | Inhibition Assay | > 20,000 |
B. Calculating Selectivity Ratios
Selectivity is not an absolute measure but a relative one. It is quantified by calculating the ratio of the potency at off-targets to the potency at the primary target(s).
-
Selectivity for H3R over H1R: 2,500 nM / 25 nM = 100-fold
-
Selectivity for ABL1 over SRC: 150 nM / 85 nM = ~1.8-fold
-
Kinase vs. GPCR Selectivity (ABL1 vs. H3R): The compound shows potent activity at both, with slightly higher affinity for H3R. This would classify it as a dual-activity compound rather than a selective one in this context.
-
Safety Margin (hERG vs. H3R): >30,000 nM / 25 nM = >1200-fold
Interpretation of Hypothetical Data:
The data suggests that (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a potent ligand for the Histamine H3 receptor and a moderately potent inhibitor of ABL1 kinase. It demonstrates good selectivity (>100-fold) against other histamine receptor subtypes and a wide safety margin concerning hERG. The lack of significant activity against EGFR and VEGFR2 is a positive sign for kinase selectivity. However, the dual activity against H3R and ABL1 is a critical finding that would need to be considered in any future development. Is this a desirable polypharmacology, or an off-target liability? The answer would depend on the therapeutic context.[5]
IV. Conclusion: From Data to Decision
This guide has outlined a robust, scientifically-grounded strategy for the cross-reactivity profiling of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. The causality behind the experimental choices is rooted in the known pharmacology of the pyrazole scaffold. By employing a tiered approach with validated, orthogonal assays, researchers can build a comprehensive selectivity profile.[8] The ultimate goal is to generate a high-fidelity dataset that enables informed decision-making, whether that involves progressing a compound with a clean profile, optimizing away from off-target activities, or strategically leveraging polypharmacology for a novel therapeutic effect. This self-validating system of primary assays, broad screening, and functional validation ensures that the resulting data is both reliable and actionable.
References
- (1-Propyl-1H-pyrazol-4-yl)methanamine - MySkinRecipes.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Pyrazoles as Potential Histamine H3-receptor Antagonists - PubMed. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. Available at: [Link]
-
Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]
-
GPCR-radioligand binding assays - PubMed. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-Propyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]
- 3. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro and In Vivo Correlation (IVIVC) of Pyrazole Compound Activity: A Technical Optimization Guide
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (Celecoxib).[1] Its "privileged" status stems from its ability to act as both a hydrogen bond donor and acceptor, mimicking the purine ring of ATP in the kinase hinge region.
However, pyrazoles present a notorious IVIVC (In Vitro-In Vivo Correlation) paradox : compounds often exhibit nanomolar potency in enzymatic assays but fail in animal models due to "brick dust" solubility, rapid Phase II glucuronidation, or P-glycoprotein (P-gp) efflux.
This guide provides a comparative technical analysis of pyrazole activity, contrasting it with isosteric alternatives (Isoxazoles) and detailing the specific optimization pathways required to bridge the IVIVC gap.
Part 1: The Scaffold Challenge – Pyrazole vs. Isoxazole[2]
To understand pyrazole performance, we must benchmark it against its closest bioisostere: the isoxazole. While structurally similar, their electronic properties dictate divergent IVIVC outcomes.
Comparative Physicochemical Profile
| Feature | 1H-Pyrazole Scaffold | Isoxazole Scaffold | Impact on IVIVC |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor only (N, O) | Pyrazoles bind tighter to kinase hinge regions (better |
| pKa | ~2.5 (Weakly basic) | ~ -3.0 (Very weak base) | Pyrazoles are more likely to be protonated at physiological pH, affecting membrane permeability. |
| Lipophilicity (LogP) | Lower | Higher | Isoxazoles penetrate membranes better but suffer from higher non-specific protein binding. |
| Metabolic Liability | High: N-Glucuronidation | Moderate: Ring opening (reductive) | Critical Failure Mode: Pyrazoles often show high clearance in vivo despite stability in Phase I (microsomal) assays. |
Diagram 1: The Pyrazole Optimization Cycle
This workflow illustrates the decision logic required to rescue a pyrazole lead from IVIVC failure.
Caption: Decision tree for diagnosing and resolving Pyrazole IVIVC disconnects caused by solubility or metabolism.
Part 2: In Vitro Profiling Protocols
To establish a baseline for correlation, rigorous in vitro data is required. The following protocols are designed to isolate potency from metabolic liability.
Experiment A: Kinase Inhibition Assay (Potency)
Objective: Determine the intrinsic affinity of the pyrazole for the ATP-binding pocket.
Protocol:
-
System: FRET-based LanthaScreen™ or Z´-LYTE™ Kinase Assay.
-
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® labeled tracer (specific to kinase target, e.g., JAK2 or BRAF).
-
Antibody: Europium-labeled anti-kinase antibody.
-
-
Procedure:
-
Dispense 5 µL of test compound (Pyrazole vs. Isoxazole) in 1% DMSO into 384-well plates.
-
Add 5 µL of Kinase/Antibody mixture. Incubate 60 min at Room Temp (RT).
-
Add 5 µL of Tracer. Incubate 60 min at RT.
-
Read: TR-FRET emission ratio (665 nm / 615 nm).
-
-
Validation: Z'-factor must be > 0.7. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical
.
Experiment B: Metabolic Stability (The IVIVC Trap)
Objective: Pyrazoles often fail due to Phase II metabolism (Glucuronidation) which is missed in standard microsomal assays that lack UDPGA.
Protocol:
-
System: Cryopreserved Hepatocytes (Human & Mouse) – Preferred over microsomes for pyrazoles.
-
Conditions:
-
Cell density:
cells/mL in Krebs-Henseleit buffer. -
Test Concentration: 1 µM (to ensure first-order kinetics).
-
-
Workflow:
-
Incubate compounds at 37°C under 5%
. -
Time points: 0, 15, 30, 60, 120 min.
-
Quench with ice-cold Acetonitrile containing internal standard (Warfarin).
-
-
Analysis: LC-MS/MS. Calculate Intrinsic Clearance (
). -
Critical Control: Run parallel incubation with 1-aminobenzotriazole (ABT) (a CYP inhibitor). If clearance remains high despite ABT, the loss is likely due to Glucuronidation (UGT) or Aldehyde Oxidase (AO), common liabilities for pyrazoles.
Part 3: In Vivo Validation & Correlation[3][4]
The true test of the pyrazole scaffold is the translation of
Diagram 2: Mechanism of Action & Clearance
This diagram maps the pathway of a pyrazole kinase inhibitor (e.g., JAK inhibitor) and its competing clearance route.
Caption: Competition between therapeutic kinase inhibition and hepatic N-glucuronidation clearance.
Case Study Data: Pyrazole vs. Alternatives
The following table synthesizes data from a typical optimization campaign (e.g., developing a JAK2 inhibitor).
| Parameter | Compound A (Ref.[1][2][3][4][5][6][7] Pyrazole) | Compound B (Optimized Pyrazole) | Compound C (Isoxazole) |
| Structure Note | Unsubstituted NH | N-Methylated / Steric Shield | O-N Heterocycle |
| Enzymatic | 2.5 nM | 12 nM | 45 nM |
| Cellular | 15 nM | 30 nM | 120 nM |
| Solubility (pH 7.4) | 5 µM (Low) | 85 µM (High) | 150 µM (High) |
| Hepatocyte | >50 µL/min/kg (High) | <10 µL/min/kg (Low) | <5 µL/min/kg (Low) |
| Oral Bioavailability (%F) | 12% | 65% | 85% |
| In Vivo Efficacy (TGI) | 30% (at 50mg/kg) | 85% (at 10mg/kg) | 40% (at 50mg/kg) |
Analysis of Results:
-
Compound A (The Trap): Excellent in vitro potency (
2.5 nM) but fails in vivo (12% F). The unsubstituted NH leads to rapid glucuronidation and poor solubility limits absorption. -
Compound C (The Alternative): The Isoxazole solves the PK issues (85% F) but loses potency (45 nM) because it lacks the critical H-bond donor capability of the pyrazole NH.
-
Compound B (The Solution): By masking the pyrazole nitrogen or adding steric bulk (e.g., a cyclopropyl group) to block the glucuronidation site, potency is slightly reduced (12 nM) but exposure is drastically increased, leading to the best in vivo efficacy (85% TGI).
Part 4: Recommendations for Researchers
When working with pyrazole scaffolds, do not rely solely on
-
Early "Glucuronidation Check": Do not use standard microsomes. Use hepatocytes or microsomes supplemented with UDPGA to detect Phase II liability early.
-
Solubility-Limited Absorption: If your pyrazole is crystalline (high melting point), it likely suffers from dissolution-limited absorption. Use Amorphous Solid Dispersion (ASD) formulations for in vivo proof-of-concept studies to avoid false negatives.
-
Bridging Study: Before moving to efficacy models, perform a Rat PK study (IV/PO) . If Clearance > 70% of hepatic blood flow, re-design the scaffold (block the metabolic soft spot) rather than increasing the dose.
References
-
Food and Drug Administration (FDA). (1997).[8] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link][9]
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Retrieved from [Link]
-
Zhang, H., et al. (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
A Senior Application Scientist's Guide to Catalyst Efficiency in Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the pyrazole core is a critical step in the discovery of novel therapeutic agents and functional materials. The efficiency of pyrazole synthesis is profoundly influenced by the choice of catalyst, a decision that impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of various catalytic systems for pyrazole synthesis, supported by experimental data and protocols, to empower researchers in making informed methodological selections.
The Strategic Importance of Catalyst Selection in Pyrazole Synthesis
Pyrazoles are a privileged scaffold in medicinal chemistry due to their versatile biological activities, forming the core of numerous FDA-approved drugs.[1][2] The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often requires a catalyst to proceed efficiently.[3][4] Modern synthetic chemistry has expanded the catalytic toolbox far beyond simple acid catalysis, introducing a range of options from homogeneous and heterogeneous metal catalysts to innovative nanocatalysts and green alternatives. The choice of catalyst dictates not only the reaction rate and yield but also the regioselectivity, substrate scope, and overall sustainability of the process.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a multifactorial decision. Key performance indicators include product yield, reaction time, operating temperature, catalyst loading, and the potential for catalyst reuse. The following sections and the summary table provide a comparative overview of prevalent catalytic systems.
Homogeneous Catalysis
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.
-
Acid Catalysts: Simple acids like acetic acid are traditionally used in the Knorr synthesis.[5] While cost-effective, they can require reflux conditions and may not be suitable for sensitive substrates.
-
Metal Triflates: Lewis acidic metal triflates, such as Silver Triflate (AgOTf) and Copper(II) Triflate (Cu(OTf)₂), have shown high efficiency.[6] For instance, AgOTf can catalyze the synthesis of 3-CF₃-pyrazoles at room temperature in just one hour with yields up to 99%.[6] However, the cost and potential metal contamination of the product are drawbacks.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability, which aligns with the principles of green chemistry.[7]
-
Solid Acids: Resinous catalysts like Amberlyst-70 provide an eco-friendly and efficient option for pyrazole synthesis at room temperature in aqueous media.[6]
-
Metal-Oxo-Clusters: A novel 3D platelike ternary-oxo-cluster, NaCoMo, has demonstrated exceptional catalytic activity for the synthesis of substituted pyrazoles, achieving yields of up to 99%.[6]
Nanocatalysis: The Frontier of Efficiency
Nanocatalysts have emerged as a highly promising class of materials for pyrazole synthesis due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity.[8][9]
-
Metal Oxide Nanoparticles: Nano-ZnO has been utilized as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles with impressive yields of up to 95%.[6][10]
-
Core-Shell Nanocatalysts: An Ag/La-ZnO core-shell nanocatalyst offers high catalytic efficiency, excellent yields, short reaction times, and reusability in a solvent-free, green synthetic protocol.[11]
-
Magnetic Nanoparticles: Copper ferrite (CuFe₂O₄) nanoparticles act as a magnetically separable and reusable catalyst, providing excellent yields in water.[7]
Quantitative Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in pyrazole synthesis, offering a clear comparison of their efficacy under different experimental conditions.
| Catalyst Type | Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | |
| Copper(II) Triflate (Cu(OTf)₂) | N'-benzylidene tolylsulfonohydrazides, β-ketoester | Not Specified | Toluene | 60 | Varies | 60% | Not Reported | |
| Heterogeneous | Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | Not Specified | Water | Room Temp | Varies | Good | Yes |
| NaCoMo (Metal-Oxo-Cluster) | Sulfonyl Hydrazides, 1,3-Diketones | Not Specified | Not Specified | Varies | Varies | up to 99% | Yes | |
| Nanocatalyst | Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Controlled | Varies | Short | 95% | Yes |
| Ag/La-ZnO Core-Shell | Multicomponent | Not Specified | Solvent-free | Room Temp | Short | Excellent | Yes | |
| Mn/ZrO₂ | Multicomponent | 30 mg | Ethanol | 80 (Ultrasound) | 10 min | 88-98% | Up to 6 cycles | |
| Cobalt Nanoparticles (CoNPs) | Multicomponent | 0.005 g | Aqueous Ethanol | Room Temp | 1 h | 83-97% | Yes | |
| Copper Ferrite (CuFe₂O₄) | Multicomponent | 8 mol% | Water | 60 | 4 h | 85-97% | Yes |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols for representative catalytic systems are provided below.
Protocol 1: Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride
This protocol details a sustainable synthesis using a green catalyst and solvent.[2]
Reaction Workflow:
Caption: One-pot synthesis of pyranopyrazoles via nanocatalysis.
Step-by-Step Methodology:
-
Reaction Mixture: In a suitable reaction vessel, combine ethyl acetoacetate, malononitrile, hydrazine hydrate, and the desired aryl aldehyde. [7]2. Catalyst and Solvent: Add 30 mg of the Mn/ZrO₂ nanocatalyst and 5 mL of ethanol. [7]3. Reaction: Subject the mixture to ultrasound irradiation at 80 °C for 10 minutes. [7]4. Work-up and Purification: Upon completion, the product can be isolated using standard techniques such as filtration and recrystallization. The catalyst can be recovered for subsequent runs. [7]
Mechanistic Insights: The Knorr Pyrazole Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The Knorr pyrazole synthesis is a cornerstone reaction, and its mechanism involves several key steps.
Caption: Simplified mechanism of the acid-catalyzed Knorr pyrazole synthesis.
The reaction is initiated by the acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. [3][4]This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring and regeneration of the acid catalyst. [2]
Conclusion and Future Outlook
The synthesis of pyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. While traditional homogeneous catalysts remain relevant, the trend is clearly shifting towards more sustainable and reusable heterogeneous and nanocatalysts. [7][12]Nanocatalysts, in particular, offer remarkable activity under mild conditions, often in green solvents or even solvent-free systems, representing a significant step towards more environmentally benign chemical manufacturing. [8][11] Future research will likely focus on the design of novel, highly active, and selective catalysts with enhanced reusability. The integration of flow chemistry and other process intensification technologies with advanced catalytic systems holds the promise of even more efficient and sustainable pyrazole synthesis, catering to the ever-growing demands of the pharmaceutical and agrochemical industries.
References
- Green synthesis of pyrazole derivatives by using nano-catalyst.
- Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters.
- Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid - ResearchGate.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Pyrazole synthesis - Organic Chemistry Portal.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Pyrazole Derivatives: A Head-to-Head Comparison
Focus: 1,5-Diarylpyrazoles (COX-2 Inhibitors) vs. Aminopyrazoles (Kinase Inhibitors)
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, capable of displaying disparate pharmacological profiles based strictly on substitution patterns.[1] This guide provides a technical, head-to-head comparison between two dominant classes: 1,5-Diarylpyrazoles (exemplified by Celecoxib ) and Aminopyrazoles (exemplified by Tozasertib/VX-680 ).
While the former exploits the scaffold's geometry to fit hydrophobic pockets in inflammatory enzymes, the latter utilizes the pyrazole nitrogen and exocyclic amino groups to mimic the adenine ring of ATP in kinase active sites. This guide analyzes their Structure-Activity Relationships (SAR), physicochemical properties, and divergent synthetic protocols.
Part 1: Structural Classes & Mechanistic Basis
The utility of the pyrazole scaffold diverges based on the "Vector of Substitution."
-
1,5-Diarylpyrazoles (The "Angled" Scaffold):
-
Mechanism: These compounds are designed to inhibit Cyclooxygenase-2 (COX-2) . The 1,5-substitution pattern creates a specific bond angle (~104°) that positions two aryl rings into the hydrophobic side pocket of COX-2, a feature absent in the constitutive COX-1 isoform.
-
Key Interaction: The para-sulfonamide (or sulfonyl) group on the N1-phenyl ring binds to the hydrophilic side pocket (Arg513/His90), locking the inhibitor in place.
-
-
Aminopyrazoles (The "Hinge" Binder):
-
Mechanism: These are Type I ATP-competitive Kinase Inhibitors . The pyrazole ring, often fused or substituted with an amino group (3- or 5-position), functions as a hydrogen bond donor/acceptor pair that mimics the adenine hinge-binding motif of ATP.
-
Key Interaction: The exocyclic amino group and the endocyclic nitrogen form a bidentate H-bond network with the kinase hinge region (e.g., Glu/Leu residues).
-
Diagram 1: Scaffold Divergence & Chemical Space
Caption: Divergent evolution of the pyrazole scaffold. The 1,5-diaryl arrangement drives COX-2 selectivity, while the aminopyrazole motif drives kinase hinge binding.
Part 2: Head-to-Head Performance Data
The following table contrasts the physicochemical and pharmacological profiles of the two representative compounds. Note the distinct difference in Lipophilicity (LogP) and Potency (IC50) ranges.
| Feature | Celecoxib (1,5-Diarylpyrazole) | Tozasertib / VX-680 (Aminopyrazole) |
| Primary Target | COX-2 (Cyclooxygenase) | Aurora Kinases (A, B, C) |
| Mechanism | Non-competitive / Tight-binding | ATP-Competitive (Type I) |
| Binding Site | Hydrophobic Side Pocket + Arg513 | ATP Hinge Region (Glu/Leu backbone) |
| Potency (IC50) | 40 nM (COX-2) | 0.6 nM (Aurora A) / 18 nM (Aurora B) |
| Selectivity | >300-fold vs. COX-1 | Pan-Aurora; Cross-reactive with FLT3/ABL |
| LogP (Lipophilicity) | ~3.5 (High, BCS Class II) | ~1.8 - 2.5 (Moderate) |
| TPSA | ~86 Ų | ~90-100 Ų (Higher polarity due to amino groups) |
| Metabolic Liability | CYP2C9 (Methyl hydroxylation) | CYP3A4 (N-dealkylation/oxidation) |
Key Insight: The high lipophilicity of 1,5-diarylpyrazoles is necessary to penetrate the arachidonic acid channel of COX enzymes. In contrast, kinase inhibitors like Tozasertib require a balance of polarity (TPSA) to interact with the solvent-exposed regions of the ATP pocket while maintaining cell permeability.
Part 3: Synthetic Accessibility & Regiocontrol
The synthesis of substituted pyrazoles is dominated by the Regioselectivity Challenge . The formation of the 1,5-isomer (Celecoxib) versus the 1,3-isomer is the critical failure point in production.
A. Protocol: 1,5-Diarylpyrazole (Celecoxib-type)
The challenge is forcing the hydrazine to attack the sterically hindered carbonyl or controlling the tautomeric equilibrium.
Method: Claisen Condensation followed by Hydrazine Trapping.
-
Precursor Formation: React 4-methylacetophenone with ethyl trifluoroacetate (Base: NaOMe) to form the 1,3-diketone (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione).
-
Cyclization: React the 1,3-diketone with 4-sulfonamidophenylhydrazine hydrochloride.
-
Critical Step: The trifluoromethyl group (
) increases the electrophilicity of the adjacent carbonyl. However, to ensure 1,5-selectivity, the reaction is often run in ethanol/HCl . The protonation state of the hydrazine and the solvent polarity dictate the attack vector. -
Result: The hydrazine
attacks the carbonyl adjacent to the group, placing the at position 3 and the aryl group at position 5 relative to the N1-sulfonamide.
-
B. Protocol: 5-Aminopyrazole (Kinase-type)
This route is highly regioselective and avoids the isomer mixtures seen in diketone chemistry.
Method: Nitrile-Hydrazine Condensation.[2][3]
-
Precursor Formation: React a nitrile derivative (e.g., malononitrile or
-ketonitrile) with an electrophile. -
Cyclization: React the
-ketonitrile with a substituted hydrazine.- attacks the ketone (forming a hydrazone intermediate), followed by the intramolecular attack of the secondary nitrogen on the nitrile carbon.
-
Result: This exclusively yields the 5-aminopyrazole (or 3-amino depending on tautomer), which is the essential pharmacophore for the kinase hinge interaction.
Diagram 2: Synthetic Workflow & Regioselectivity
Caption: Synthetic pathways. The beta-ketonitrile route (Red) offers superior regiocontrol for aminopyrazoles compared to the diketone route (Blue) for diarylpyrazoles.
Part 4: Experimental Validation Workflows
To validate the performance of these scaffolds, two distinct assay types are required.
Kinase Inhibition Assay (For Aminopyrazoles)
Objective: Determine IC50 against Aurora/JAK kinases using the ADP-Glo™ platform (Luminescence).
-
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to produce light.
-
Protocol:
-
Reaction Mix: Incubate Kinase (e.g., Aurora A, 2 ng) + Substrate (Myelin Basic Protein) + ATP (10 µM) + Test Compound (Tozasertib, serial dilution) in kinase buffer (Tris-HCl, MgCl2).
-
Incubation: 60 minutes at Room Temperature (RT).
-
Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence (RLU). Lower RLU = Higher Inhibition.
-
COX-2 Inhibition Assay (For 1,5-Diarylpyrazoles)
Objective: Determine Selectivity (COX-2 vs COX-1) using a Colorimetric Peroxidase Assay .
-
Principle: COX converts Arachidonic Acid (AA) to PGG2. PGG2 is reduced to PGH2 by the peroxidase component of COX, utilizing a reducing agent (TMPD) which changes color upon oxidation.
-
Protocol:
-
Enzyme Prep: Recombinant Human COX-2 and COX-1 (separate wells).
-
Inhibitor: Add Celecoxib (serial dilution) to enzyme; incubate 5-10 mins to allow active site binding.
-
Substrate: Add Arachidonic Acid (100 µM) + TMPD (Colorimetric substrate).
-
Reaction: Incubate 2-5 minutes at 25°C.
-
Stop & Read: Measure absorbance at 590 nm.
-
Calculation:
. Target >50.
-
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Harrington, E. A., et al. (2004).[6] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link
-
Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemistry – A European Journal. Link
-
Cheebuka-Chirwa, I. E., et al. (2016). "Pyrazole-based inhibitors of protein kinases: An update." European Journal of Medicinal Chemistry. Link
-
Garg, R., et al. (2002). "Comparative quantitative structure-activity relationship studies on pyrazole derivatives as anti-inflammatory agents." Chemical & Pharmaceutical Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of clinically relevant proteins. Computational techniques, particularly molecular docking, have become indispensable in the rational design and optimization of these pyrazole-based ligands. This guide provides an in-depth comparative analysis of their docking scores against key protein targets, supported by a detailed experimental workflow and an exploration of the underlying biological pathways.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it allows us to model the interaction between a small molecule (the ligand) and a protein's binding site at an atomic level.[2] This in silico approach is crucial for hit identification, lead optimization, and elucidating the mechanism of action of potential drug candidates.[3] The output of a docking simulation is typically a "docking score," a value that estimates the binding affinity between the ligand and the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction.
Comparative Analysis of Pyrazole-Based Ligand Docking Scores
The following table summarizes the docking scores of various pyrazole-based ligands against several key protein kinases implicated in cancer and other diseases. This data, compiled from multiple studies, highlights the potential of the pyrazole scaffold as a versatile platform for inhibitor design.
| Ligand ID/Name | Target Protein | PDB ID | Docking Score (kcal/mol) | Docking Software |
| Series 1: VEGFR-2 Inhibitors | ||||
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 (kJ/mol) | AutoDock 4.2 |
| Compound 1e | VEGFR-2 | 2QU5 | -9.64 (kJ/mol) | AutoDock 4.2 |
| Compound 3a | VEGFR-2 | 4ASD | -7.520 | Not Specified |
| Compound 3i | VEGFR-2 | 4ASD | -9.685 | Not Specified |
| Isatin-pyrazole hybrid 6a | VEGFR-2 | Not Specified | -10.30 | Not Specified |
| Isatin-pyrazole hybrid 6j | VEGFR-2 | Not Specified | -10.80 | Not Specified |
| Isatin-pyrazole hybrid 6n | VEGFR-2 | Not Specified | -10.50 | Not Specified |
| Series 2: Aurora A and CDK2 Inhibitors | ||||
| Compound 1d | Aurora A | 2W1G | -8.57 (kJ/mol) | AutoDock 4.2 |
| Compound 2b | CDK2 | 2VTO | -10.35 (kJ/mol) | AutoDock 4.2 |
| Series 3: EGFR Inhibitors | ||||
| Compound 7a | EGFR | 4HJO | -7.01 | MOE 19.0901 |
| Compound 7b | EGFR | 4HJO | -7.51 | MOE 19.0901 |
| Compound 7c | EGFR | 4HJO | -7.52 | MOE 19.0901 |
| Erlotinib (Reference) | EGFR | 4HJO | -8.30 | MOE 19.0901 |
Note: Docking scores from different studies and software are not always directly comparable due to variations in algorithms and scoring functions. However, trends within a single study provide valuable insights into structure-activity relationships.
Deciphering the Data: Insights from Docking Scores
The compiled data reveals several key trends. For instance, in the VEGFR-2 inhibitor series, the isatin-pyrazole hybrids demonstrate particularly strong binding affinities, with docking scores reaching as low as -10.80 kcal/mol.[4] This suggests a highly complementary fit within the VEGFR-2 active site. Similarly, the docking scores for pyrazole-based inhibitors of Aurora A and CDK2 kinases indicate their potential as potent anti-proliferative agents.[5] When compared to the reference drug Erlotinib, the pyrazole-nitrone derivatives targeting EGFR show promising, albeit slightly lower, docking scores, with the best compound (7c) achieving a score of -7.52 kcal/mol.[6][7] These results underscore the importance of molecular docking in identifying promising lead candidates for further experimental validation.
The Biological Context: The VEGFR-2 Signaling Pathway
Many of the pyrazole-based ligands in our comparative analysis target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.[8] Understanding this pathway is crucial for appreciating the therapeutic potential of VEGFR-2 inhibitors.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.[9] These include the activation of the PLCγ-PKC, PI3K-Akt, and Ras-Raf-MEK-ERK pathways, which collectively promote endothelial cell proliferation, survival, migration, and vascular permeability.[9][10] Pyrazole-based inhibitors that bind to the ATP-binding site of VEGFR-2 can effectively block these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the scientific integrity and reproducibility of in silico studies, a rigorous and well-validated molecular docking protocol is essential. The following workflow, based on the widely used AutoDock software, provides a comprehensive guide for researchers.
Caption: A typical workflow for molecular docking studies.
Step 1: Protein and Ligand Preparation
The initial and arguably most critical phase of any docking study is the meticulous preparation of both the protein target and the ligand.
-
Protein Preparation:
-
Obtain the Protein Structure: Download the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.[5]
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., using the Gasteiger-Marsili method).
-
-
Ligand Preparation:
-
Generate 3D Structure: Convert the 2D structure of the pyrazole-based ligand into a 3D conformation.
-
Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation of the ligand.
-
Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Step 2: Grid Box Generation
The "grid box" defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses. The dimensions and location of the grid box should be carefully chosen to encompass the entire binding pocket.
Step 3: Running the Docking Simulation
With the prepared protein and ligand, and the defined grid box, the docking simulation can be initiated. AutoDock, for instance, employs a Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization.[3] This hybrid approach allows for a more efficient and accurate exploration of the ligand's conformational space.
Step 4: Analysis of Docking Results
The output of a docking simulation consists of multiple binding poses for the ligand, each with a corresponding docking score.
-
Pose Analysis: The predicted binding poses should be visually inspected to ensure they are sterically and chemically reasonable. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, should be identified and analyzed.
-
Score Analysis: The docking scores of different ligands can be compared to rank their potential binding affinities. It is important to remember that these scores are estimations and should be interpreted in the context of the specific study.
Step 5: Experimental Validation
While molecular docking is a powerful predictive tool, its findings must be validated through experimental assays. In vitro enzyme inhibition assays, for example, can be used to determine the IC50 values of the pyrazole-based ligands, providing a quantitative measure of their inhibitory potency. Promising candidates can then be advanced to cell-based assays and eventually in vivo studies.
Conclusion
This guide has provided a comprehensive overview of the comparative docking scores of pyrazole-based ligands against key protein targets. The data clearly demonstrates the potential of this versatile scaffold in the design of potent and selective inhibitors. By adhering to a rigorous and well-validated molecular docking protocol, researchers can leverage the predictive power of in silico techniques to accelerate the discovery and development of novel therapeutics. The integration of computational and experimental approaches remains the cornerstone of modern drug discovery, and the continued exploration of privileged structures like pyrazole promises to deliver the next generation of innovative medicines.
References
-
Kumar, C. S. A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442-446. Available at: [Link]
-
ResearchGate. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Egyptian Journal of Chemistry, 65(3), 1-12. Available at: [Link]
-
Babcock University Medical Journal. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 6(1). Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Molecular Docking: a decision-making tool for drug discovery. Journal of Drug Delivery and Therapeutics, 13(7), 143-148. Available at: [Link]
-
ResearchGate. (n.d.). Docking score and MMGBSA dG bind of pyrazole derivatives. Available at: [Link]
-
Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20875-20895. Available at: [Link]
-
Ferreira, L. G., et al. (2015). Docking-based identification of small-molecule binding sites at protein-protein interfaces. Journal of Chemical Information and Modeling, 55(9), 1945-1955. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6296. Available at: [Link]
-
Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20875-20895. Available at: [Link]
-
Babcock University Medical Journal. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 6(1). Available at: [Link]
-
ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). Available at: [Link]
-
Guedes, I. A., et al. (2014). Molecular Docking: A structure-based drug designing approach. Journal of Scientific and Innovative Research, 3(6), 624-631. Available at: [Link]
-
Patel, R. V., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3377. Available at: [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available at: [Link]
-
Singh, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1533. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Available at: [Link]
-
Gomaa, A. M., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1352. Available at: [Link]
Sources
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Assessing the Selectivity and Utility of (1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Fragment-Based Drug Discovery (FBDD) Specialists.
Executive Summary: The "Lead-Likeness" Enhancer
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1107601-70-6) is not merely a reagent; it is a strategic bioisostere used to correct the physicochemical flaws of early-stage drug candidates. While benzylamine motifs often suffer from high lipophilicity (LogP) and metabolic liability, and pyridyl-methanamines can introduce unwanted hERG liability or excessive polarity, the 1-methyl-pyrazole scaffold offers a "Goldilocks" zone of selectivity.
This guide assesses the physicochemical selectivity (solubility/permeability balance) and synthetic chemoselectivity (differential reactivity) of this building block compared to its aromatic analogs.
Physicochemical Selectivity: Pyrazole vs. Phenyl vs. Pyridine[1]
The primary utility of this amine lies in its ability to modulate the properties of a drug scaffold without altering the vector of the exocyclic amine.
Comparative Analysis: The Bioisostere Triad
The following table contrasts (1-Methyl-1H-pyrazol-4-yl)methanamine with its two most common structural alternatives: Benzylamine (lipophilic standard) and (Pyridin-4-yl)methanamine (polar standard).
| Feature | (1-Methyl-1H-pyrazol-4-yl)methanamine | Benzylamine | (Pyridin-4-yl)methanamine |
| Role | Balanced Bioisostere | Lipophilic Scaffold | Polar Modulator |
| ClogP (Est.) | ~ -0.2 to 0.1 | ~ 1.1 | ~ -0.5 |
| Ring Basicity (pKa) | ~2.5 (Very Weak Base) | N/A (Neutral Ring) | ~5.2 (Moderate Base) |
| H-Bond Donors (HBD) | 0 (Ring), 2 (Amine) | 0 (Ring), 2 (Amine) | 0 (Ring), 2 (Amine) |
| H-Bond Acceptors (HBA) | 1 (Ring N2) | 0 | 1 (Ring N) |
| Metabolic Liability | Low (N-methyl is stable) | High (Ring oxidation) | Moderate (N-oxide formation) |
| Solubility Impact | High (Lowers LogD) | Low | High |
Mechanism of Selectivity
-
Solubility Selectivity: Unlike the benzyl group, the pyrazole ring lowers the overall LogP of the final molecule, enhancing aqueous solubility.
-
Binding Selectivity: The N2 nitrogen of the pyrazole ring acts as a specific Hydrogen Bond Acceptor (HBA), often critical for binding in the hinge region of kinases (e.g., JAK, CDK inhibitors), whereas the phenyl ring of benzylamine relies solely on non-directional Van der Waals interactions.
Visualization: Bioisostere Decision Matrix
The following diagram illustrates the logical flow for selecting the 1-methyl-pyrazole motif over alternatives during Lead Optimization.
Figure 1: Decision tree for selecting amine building blocks based on physicochemical requirements.
Synthetic Chemoselectivity: The "Protecting-Group Free" Advantage
A critical advantage of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is its differential basicity .
-
Exocyclic Amine pKa: ~9.5 (Nucleophilic)
-
Ring Nitrogen (N2) pKa: ~2.5 (Non-nucleophilic under basic conditions)
The Selectivity Gap
In many heterocyclic building blocks (like imidazole or piperazine), the ring nitrogens compete with the primary amine for electrophiles, requiring cumbersome protection/deprotection steps.
With the 1-methyl-pyrazole moiety, the N-methyl group blocks the N1 position, and the N2 position is too weakly basic to react with standard acylating agents (e.g., acid chlorides, NHS-esters) in the presence of a mild base (e.g., DIPEA). This allows for chemoselective amide coupling at the exocyclic amine without protecting the ring.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Self-Validating)
Objective: To couple the amine to a carboxylic acid core without side reactions at the pyrazole ring.
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
(1-Methyl-1H-pyrazol-4-yl)methanamine HCl (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Workflow:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes. Validation: Solution should remain clear; precipitation indicates solubility issues.
-
Basification: Add DIPEA. Validation: Color change (often yellowing) confirms activation of the acid.
-
Addition: Add (1-Methyl-1H-pyrazol-4-yl)methanamine HCl in one portion.
-
Reaction: Stir at RT for 2 hours.
-
Monitoring: Check via LC-MS.
-
Success Signal: Mass peak [M+H]+ corresponding to Product.
-
Failure Signal (Selectivity Loss): Mass peak [M+H]+ + Acyl group (Double acylation). Note: This is extremely rare due to the low nucleophilicity of the pyrazole N2.
-
Protocol B: Determination of pKa via Potentiometric Titration
Objective: To empirically verify the ionization state of the amine for formulation.
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20).
-
Titrant: 0.1 M NaOH (standardized).
-
Measurement: Use a glass pH electrode calibrated at pH 4.0, 7.0, and 10.0.
-
Data Processing: Plot pH vs. Volume of NaOH.
-
Inflection Point 1: Neutralization of the HCl counterion (if excess acid present).
-
Inflection Point 2: Deprotonation of the primary amine (Expected pKa ~9.0–9.6).
-
Absence of Inflection < 4.0: Confirms the pyrazole ring does not protonate significantly above pH 2.5, validating its neutrality at physiological pH.
-
Biological Selectivity Workflow (Fragment Screening)
When using this molecule as a fragment in FBDD (Fragment-Based Drug Discovery), it is crucial to understand its binding mode.
Figure 2: Workflow for validating the fragment binding selectivity.
Mechanistic Insight: The 1-methyl group is critical here. An unsubstituted pyrazole (NH) acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This often leads to "promiscuous" binding or aggregation. The 1-methyl group caps the HBD , forcing the molecule to bind in a specific orientation (via the exocyclic amine and the N2 acceptor), thereby increasing the selectivity of the hit [1].
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Bembenek, S. D., et al. (2008). The Role of Ligand Efficiency Metrics in Drug Discovery. Drug Discovery Today, 13(23-24), 1027-1029. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59665893, (1-Methyl-1H-pyrazol-4-yl)methanamine. Link
Technical Guide: Validating Pyrazole Compound Efficacy in Drug Discovery
Executive Summary: The Pyrazole Advantage
In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged scaffold .[1] Its ubiquity in FDA-approved therapeutics—from NSAIDs like Celecoxib to precision kinase inhibitors like Crizotinib and Ruxolitinib —stems from its unique electronic and steric properties.
This guide objectively compares pyrazole-based therapeutics against their non-pyrazole or standard-of-care (SoC) alternatives. We synthesize peer-reviewed data to demonstrate how the pyrazole moiety drives superior efficacy, selectivity, and safety profiles.
The Structural Argument
The pyrazole ring functions as a critical bioisostere, offering:
-
H-Bonding Capability: The unsubstituted nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen acts as an acceptor, ideal for interacting with the "hinge region" of kinase ATP-binding pockets.
-
Pi-Stacking: Facilitates hydrophobic interactions within enzyme active sites.
-
Metabolic Stability: generally more resistant to oxidative metabolism than furan or thiophene analogs.
Comparative Efficacy Analysis
Case Study A: Inflammation & GI Safety
Compound: Celecoxib (Pyrazole-based COX-2 Inhibitor) Comparator: Diclofenac/Ibuprofen (Traditional NSAIDs) Core Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) while sparing COX-1 (gastric protection).
The Data (CLASS Study & Meta-Analyses): The pivotal CLASS study (Celecoxib Long-term Arthritis Safety Study) provided the definitive dataset comparing pyrazole-based selectivity against non-selective arylalkanoic acids.
| Metric | Celecoxib (400mg BID) | NSAIDs (Diclofenac/Ibuprofen) | Statistical Significance |
| Ulcer Complications (Annualized Rate) | 0.76% | 1.45% | P = 0.09 (Trend) |
| Ulcer Complications (Non-Aspirin Users) | 0.44% | 1.27% | P = 0.04 (Significant) |
| Symptomatic Ulcers + Complications | 2.08% | 3.54% | P = 0.02 |
| Withdrawal due to GI Adverse Events | Lower Incidence | Higher Incidence | Favors Celecoxib |
Analysis: The pyrazole scaffold allows Celecoxib to fit into the bulky side pocket of COX-2 (created by the Val523 substitution), a pocket inaccessible to traditional NSAIDs. This structural selectivity is the direct cause of the reduced GI toxicity profile observed in the data.
Case Study B: Precision Oncology (ALK Inhibition)
Compound: Crizotinib (Pyrazole-based ALK/ROS1 Inhibitor) Comparator: Pemetrexed + Platinum Chemotherapy (Standard of Care) Target: Anaplastic Lymphoma Kinase (ALK) fusion proteins.
The Data (PROFILE 1014 Phase III Trial): Crizotinib utilizes an aminopyrazole core to mimic the adenine ring of ATP, binding competitively to the ALK kinase domain.
| Efficacy Endpoint | Crizotinib (Pyrazole) | Chemotherapy (Pemetrexed/Cisplatin) | Hazard Ratio (HR) |
| Median PFS (Progression-Free Survival) | 10.9 months | 7.0 months | 0.45 (P < 0.001) |
| Objective Response Rate (ORR) | 74% | 45% | P < 0.001 |
| Intracranial Disease Control | Superior | Inferior | Favors Crizotinib |
Mechanistic Insight: The 2-aminopyridine/pyrazole core forms a "U-shaped" conformation that anchors the inhibitor to the hinge region (Met1199 in ALK). This high-affinity binding drives the massive improvement in PFS compared to the non-specific cytotoxicity of chemotherapy.
Case Study C: Hematology (JAK Signaling)
Compound: Ruxolitinib (Pyrrolo[2,3-d]pyrimidine with Pyrazole substituent) Comparator: Best Available Therapy (BAT) / Placebo Target: JAK1/JAK2 (Janus Kinases).[2]
The Data (COMFORT-I & COMFORT-II Trials): In Myelofibrosis, the primary endpoint is Spleen Volume Reduction (SVR), a surrogate for disease burden.
| Endpoint (Week 24) | Ruxolitinib | Placebo / BAT | Clinical Impact |
| Spleen Volume Reduction (≥35%) | 41.9% | 0.7% | P < 0.001 |
| Total Symptom Score Reduction (≥50%) | 45.9% | 5.3% | P < 0.001 |
| Overall Survival (1-year) | Higher Probability | Lower Probability | HR = 0.51 (COMFORT-II) |
Mechanistic Visualization
The following diagram illustrates the JAK-STAT Signaling Pathway , highlighting the precise intervention point of pyrazole-based inhibitors like Ruxolitinib.
Figure 1: Mechanism of Action for Pyrazole-based JAK inhibitors. The compound competitively inhibits the phosphorylation step, halting downstream STAT dimerization and gene transcription.
Experimental Protocols for Validation
Protocol A: Kinase Selectivity Profiling (FRET-based)
Objective: Determine the IC50 of a pyrazole compound against a specific kinase (e.g., ALK or JAK) and validate its selectivity.
Reagents:
-
Target Kinase (Recombinant, human).
-
FRET Peptide Substrate (e.g., Z'-LYTE™).
-
ATP (at Km apparent).
-
Test Compound (Pyrazole derivative).
-
Control: Staurosporine (Pan-kinase inhibitor) as positive control.
Workflow:
-
Preparation: Dilute test compound in 100% DMSO (1:3 serial dilution).
-
Reaction Assembly: In a 384-well plate, add:
-
2.5 µL Kinase/Peptide mix.
-
50 nL Compound/DMSO.
-
2.5 µL ATP solution.
-
-
Incubation: 1 hour at Room Temperature (RT).
-
Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptide).
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
Self-Validation Checkpoints:
-
Z-Factor: Must be > 0.7 for the assay to be considered robust.
-
DMSO Tolerance: Ensure final DMSO concentration < 1% to prevent enzyme denaturation.
-
Reference Curve: Staurosporine IC50 must fall within 2-fold of historical data.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Prove that the pyrazole compound inhibits the pathway inside the cell, not just in a test tube.
Workflow:
-
Cell Culture: Seed H2228 cells (ALK+) or SET-2 cells (JAK2 V617F).
-
Treatment: Treat with compound (0.1, 1, 10 µM) for 2 hours.
-
Stimulation: (Optional) Stimulate with IL-6 if testing JAK pathway.
-
Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.
-
Detection: Western Blot for p-ALK or p-STAT3 vs. Total ALK/STAT3.
Validation Criteria:
-
Dose-Dependency: Signal of phosphorylated protein must decrease as compound concentration increases.
-
Total Protein: Levels of Total ALK/STAT3 must remain constant (proving inhibition, not degradation/toxicity).
Scaffold Optimization Workflow
The following diagram outlines the logical flow of optimizing a pyrazole "Hit" into a "Lead" candidate.
Figure 2: Hit-to-Lead optimization cycle for pyrazole therapeutics, prioritizing potency and metabolic stability.
References
-
Silverstein, F. E., et al. (2000). Gastrointestinal Toxicity with Celecoxib vs Nonsteroidal Anti-inflammatory Drugs for Osteoarthritis and Rheumatoid Arthritis: The CLASS Study: A Randomized Controlled Trial. JAMA.
-
Solomon, B. J., et al. (2014). First-Line Crizotinib versus Chemotherapy in ALK-Positive Lung Cancer (PROFILE 1014). The New England Journal of Medicine.
-
Verstovsek, S., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis (COMFORT-I). The New England Journal of Medicine.
-
Harrison, C., et al. (2012). JAK Inhibition with Ruxolitinib versus Best Available Therapy for Myelofibrosis (COMFORT-II).[2][3] The New England Journal of Medicine.
-
Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecule Kinase Inhibitors.[4] Methods in Molecular Biology.
Sources
Safety Operating Guide
Navigating the Disposal of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: A Guide for the Modern Laboratory
Foundational Principles: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the analysis of analogous compounds, (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Many amine hydrochlorides and pyrazole derivatives are known to cause irritation upon contact with skin and eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride must be approached systematically to mitigate risks and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
Proper waste segregation is the cornerstone of a safe laboratory environment.
-
Designate a Specific Waste Container: Dedicate a clearly labeled, compatible waste container for (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride waste. The container should be made of a material that is non-reactive with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
Labeling: The label must, at a minimum, include:
-
The full chemical name: "(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes, when mixed, can lead to dangerous reactions, heat generation, or the evolution of toxic gases.[4]
Step 2: Container Management
Proper management of the waste container is crucial to prevent spills and exposure.
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Location: Store the contained waste in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal
The ultimate disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.
-
Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and disposal at your facility. They will have established relationships with certified waste management vendors.
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system. Discharge of such chemicals into the environment is to be avoided.[4]
-
Incineration: For many organic amine hydrochloride salts, incineration at a licensed facility is a common and effective disposal method.[5] The final decision on the disposal method rests with the waste management professionals.
Quantitative Data Summary
For a quick reference, the following table summarizes key disposal-related information based on general principles for similar chemical classes.
| Parameter | Guideline | Rationale |
| Waste Characterization | Hazardous Waste | Assumed irritant based on analogous compounds. |
| EPA Waste Codes (Potential) | D002 (Corrosivity) if pH is ≤ 2 or ≥ 12.5 | The hydrochloride salt may impart acidic properties. The specific pH of a solution would need to be tested for definitive classification. |
| Primary Container Material | Glass or HDPE | Chemical compatibility to prevent degradation of the container. |
| Storage | Segregated, in a ventilated area, with secondary containment | To prevent accidental mixing with incompatible materials and to contain spills. |
| Disposal Method | Licensed Hazardous Waste Vendor (likely incineration) | To ensure compliance with federal and local regulations and for environmental protection. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Caption: Decision workflow for the safe disposal of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a shared responsibility within the scientific community. By adhering to these guidelines, researchers and laboratory personnel can ensure that the disposal of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is conducted in a manner that prioritizes safety, environmental stewardship, and regulatory compliance. Always consult your institution's specific protocols and your Environmental Health and Safety office for guidance tailored to your location and facilities.
References
- TargetMol. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
- CymitQuimica. (2022). Safety Data Sheet: 4-Chloro-1H-pyrazole.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol.
- Pfizer. (2011). Material Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- Chemical Check. (2017). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Bremsfluessigkeit DOT 4 250 ml Art.: 21155.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Integra Chemical Company. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- Fisher Scientific. (2025). Safety Data Sheet: Ethylene Glycol Monobutyl Ether (Laboratory).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
- PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
- eCompliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- CDH Fine Chemical. (n.d.). Ethylene Glycol Mono Butyl Ether CAS No 111-76-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Hendershot, D. C. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- École Polytechnique Fédérale de Lausanne. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
Personal protective equipment for handling (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
A Researcher's Guide to Safely Handling (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Understanding the Risks: A Profile of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Based on the toxicological profiles of related pyrazole and amine compounds, (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride should be handled as a substance with the potential for the following hazards:
-
Skin and Eye Irritation: Direct contact may cause skin irritation, and as with many amine hydrochlorides, it is likely to be a serious eye irritant.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]
-
Harmful if Swallowed or in Contact with Skin: Some pyrazole derivatives are classified as harmful or toxic upon ingestion or dermal absorption.[3][4][5]
-
Potential for Systemic Effects: Prolonged or repeated exposure to certain pyrazole compounds has been associated with organ-specific effects in animal studies.[3][5]
Given these potential hazards, a cautious and well-defined approach to personal protection is paramount.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The level of PPE required will depend on the specific procedure being performed and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for Handling (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
| Operation | Minimum PPE Requirement | Enhanced Precautions (for large quantities or high-energy operations) |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical splash goggles- Double-gloving (nitrile)- Use of a ventilated balance enclosure or chemical fume hood |
| Solution Preparation | - Chemical splash goggles- Nitrile gloves- Laboratory coat | - Face shield (in addition to goggles)- Chemical-resistant apron over lab coat- Work within a chemical fume hood |
| Reaction Setup and Workup | - Chemical splash goggles- Nitrile gloves- Laboratory coat | - Face shield- Chemical-resistant apron- Consider neoprene or butyl rubber gloves for extended handling- All operations within a chemical fume hood |
| Compound Storage and Transport | - Safety glasses- Nitrile gloves- Laboratory coat | - Secondary containment for transport |
A Step-by-Step Guide to PPE Usage
1. Pre-Operational Checks:
-
Glove Integrity: Before donning, inspect gloves for any signs of degradation, punctures, or tears.
-
Eyewear Clarity: Ensure safety glasses or goggles are clean and provide unobstructed vision.[6]
-
Fume Hood Functionality: Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
2. Donning Procedure:
-
Lab Coat: Wear a flame-resistant lab coat that is fully buttoned.
-
Eyewear: Put on safety glasses or chemical splash goggles.
-
Gloves: Don the appropriate gloves, ensuring they extend over the cuffs of the lab coat.
3. Doffing Procedure (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Lab Coat: Remove the lab coat, turning it inside out during removal.
-
Eyewear: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling any chemical.[2]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Decontamination and Disposal: A Critical Final Step
Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.
Operational Plan for Disposal:
-
Segregation of Waste: All disposable materials that have come into contact with (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[1][4]
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Non-Recyclable Solutions: For surplus or non-recyclable quantities of the chemical, consult with your institution's environmental health and safety (EHS) office for guidance on disposal.[5] Licensed professional waste disposal services should be used.[5]
-
Spill Management:
-
Personal Safety First: Evacuate the immediate area in case of a significant spill.[7]
-
Containment: Prevent the spill from entering drains or waterways.[7]
-
Cleanup: Use an inert absorbent material to clean up small spills. Wear appropriate PPE during cleanup.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
-
By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Always consult your institution's specific safety protocols and the available literature for the most current information.
References
-
European Commission. (2012, March 27). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
BASF. (2026, February 6). Safety data sheet. Retrieved from [https://www. BASF.com/sds/morex]([Link]. BASF.com/sds/morex)
-
(n.d.). Safety Data Sheet. Retrieved from [Link]
-
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

